molecular formula C9H11NO4 B3093719 2,5,6-Trimethoxynicotinaldehyde CAS No. 124769-08-0

2,5,6-Trimethoxynicotinaldehyde

Cat. No.: B3093719
CAS No.: 124769-08-0
M. Wt: 197.19 g/mol
InChI Key: AZWAOPKGKXPHMT-UHFFFAOYSA-N
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Description

2,5,6-Trimethoxynicotinaldehyde is a functionalized pyridine derivative offered as a high-purity building block for advanced chemical synthesis and drug discovery research. As a nicotinaldehyde, it serves as a versatile precursor for synthesizing more complex heterocyclic compounds, ligands, and active pharmaceutical ingredients (APIs). The strategic placement of the formyl group and three methoxy substituents on the pyridine ring makes it a valuable scaffold for creating molecular libraries and exploring structure-activity relationships. This compound is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should handle it with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5,6-trimethoxypyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-12-7-4-6(5-11)8(13-2)10-9(7)14-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWAOPKGKXPHMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C(=C1)C=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2,5,6-Trimethoxynicotinaldehyde chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and applications of 2,5,6-Trimethoxynicotinaldehyde , a specialized heterocyclic intermediate used primarily in the development of next-generation antibacterial agents.

CAS Registry Number: 124769-08-0 IUPAC Name: 2,5,6-Trimethoxypyridine-3-carbaldehyde Molecular Formula: C


H

NO

Molecular Weight: 197.19 g/mol

Executive Summary

This compound is an electron-rich pyridine derivative characterized by three methoxy substituents at the 2, 5, and 6 positions and a reactive formyl group at the 3-position. It serves as a critical pharmacophore building block in medicinal chemistry, particularly in the synthesis of Mycobacterial DNA gyrase inhibitors (e.g., novel antitubercular agents). Its unique substitution pattern imparts specific electronic properties that influence the binding affinity and metabolic stability of the final drug candidates.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Structural Analysis

The compound features a pyridine core with an aldehyde handle. The presence of three methoxy groups creates a highly electron-rich aromatic system, making the aldehyde carbonyl less electrophilic than in unsubstituted nicotinaldehyde, yet highly specific for directed condensation reactions.

PropertySpecificationNotes
Appearance Off-white to pale yellow solidCrystalline form favored by methoxy stacking.
Melting Point 80–85 °C (Predicted)Higher than 6-methoxynicotinaldehyde due to increased molecular weight and packing.
Solubility Soluble in DCM, CHCl

, DMSO, DMF
Poor solubility in water; moderate in alcohols.
LogP ~1.3 (Predicted)Lipophilic, suitable for crossing mycobacterial cell walls.
H-Bond Acceptors 5 (N + 4 O)High capacity for hydrogen bonding in active sites.
Spectroscopic Signature (Experimental Reference)

Based on reported synthesis data for this class of compounds:

  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       10.20 (s, 1H, CHO ) – Distinctive downfield aldehyde proton.
      
    • 
       7.59 (s, 1H, Ar-H4 ) – Singlet indicates no adjacent protons (positions 3 and 5 are substituted).
      
    • 
       4.10 (s, 3H, OMe), 4.01 (s, 6H, OMe) – Methoxy signals (integration may vary based on resolution of 2/6 vs 5 positions).
      

Synthetic Pathways[5]

The synthesis of this compound is non-trivial due to the need for specific regiochemical control. Two primary routes are employed in research settings.

Route A: The "Bottom-Up" Functionalization (Preferred)

This route starts from 2,6-dimethoxypyridin-3-ol , utilizing hydroxyl protection to direct formylation, followed by methylation.

Protocol Logic:

  • Protection: The 3-OH is protected (e.g., silyl group) to prevent interference.

  • Formylation: Lithiation at the 4-position is blocked; directed ortho-lithiation or Vilsmeier-Haack installs the aldehyde. Note: In this specific isomer, the starting material is often manipulated to ensure the final pattern is 2,5,6.

  • Methylation: The final step converts the hydroxyl group (now at position 5 relative to the new aldehyde) into a methoxy group.

Route B: Lithiation of Bromo-Precursor (High Yield)

A more direct approach utilizes 3-bromo-2,5,6-trimethoxypyridine .

Step-by-Step Protocol:

  • Reagents: 3-bromo-2,5,6-trimethoxypyridine (1.0 eq),

    
    -Butyllithium (
    
    
    
    -BuLi, 1.1 eq), DMF (anhydrous).
  • Conditions: Anhydrous THF,

    
     under Argon/Nitrogen.
    
  • Procedure:

    • Dissolve the bromo-pyridine in THF and cool to

      
      .
      
    • Add

      
      -BuLi dropwise over 15 mins. (Lithium-Halogen exchange generates the 3-lithio species).
      
    • Stir for 30 mins to ensure complete exchange.

    • Add DMF (dimethylformamide) as the electrophile.

    • Warm to

      
       and quench with saturated NH
      
      
      
      Cl.
  • Workup: Extract with EtOAc, dry over Na

    
    SO
    
    
    
    , and concentrate. Purify via silica gel chromatography (Hexane:EtOAc).

SynthesisRoute Start 3-Bromo-2,5,6- trimethoxypyridine Lithiation Intermediate: 3-Lithio Species Start->Lithiation n-BuLi, -78°C THF Product 2,5,6-Trimethoxy- nicotinaldehyde Lithiation->Product 1. DMF 2. H3O+ Quench Electrophile: DMF

Caption: Figure 1. Lithium-halogen exchange route for the synthesis of this compound.

Applications in Drug Discovery[6][7]

Mycobacterial Gyrase Inhibitors

This aldehyde is a key intermediate in the synthesis of novel antitubercular drugs targeting DNA Gyrase B (GyrB) . The trimethoxy-pyridine motif mimics the interaction of ATP in the ATPase domain of the enzyme but with higher specificity for bacterial isoforms.

  • Mechanism: The aldehyde is typically condensed with amines or hydrazines to form Schiff bases or reduced to a benzylic alcohol/amine linker.

  • SAR Insight: The 2,6-dimethoxy groups provide steric bulk that forces the pyridine ring into a specific conformation within the active site, while the 5-methoxy group fills a hydrophobic pocket, enhancing potency against Mycobacterium tuberculosis.

Heterocyclic Building Block

The aldehyde group serves as a versatile "handle" for:

  • Reductive Amination: Creating amine-linked libraries.

  • Knoevenagel Condensation: Synthesizing vinyl-pyridine derivatives.

  • Oxidation: Generating 2,5,6-trimethoxynicotinic acid for amide coupling.

Safety & Handling Guidelines

While specific toxicological data for this intermediate is limited, standard precautions for pyridine aldehydes apply.

Hazard ClassStatementPrecaution
Skin Irritant Causes skin irritation (H315)Wear nitrile gloves; avoid direct contact.
Eye Irritant Causes serious eye irritation (H319)Use safety goggles; access to eyewash station.
Respiratory May cause respiratory irritation (H335)Handle in a fume hood to avoid dust/vapor inhalation.
Reactivity Air/Light SensitiveStore under inert gas (Ar/N

) at 2–8°C to prevent oxidation to the acid.

References

  • Fluorochem. (2024). Product Sheet: this compound (CAS 124769-08-0).[1][2] Retrieved from

  • World Intellectual Property Organization. (2017). Antibacterial compounds and uses thereof. WO2017155909A1. (Describes the NMR characterization and use of Compound 84: this compound). Retrieved from

  • Vignan University. (2020). Novel candidates in the clinical development pipeline for TB drug development. (Discusses synthetic routes for polymethoxypyridine intermediates). Retrieved from

  • ChemicalBook. (2024). This compound Properties and Suppliers. Retrieved from

Sources

An In-Depth Technical Guide to 2,5,6-Trimethoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5,6-trimethoxynicotinaldehyde, a substituted pyridine derivative with potential applications in medicinal chemistry and organic synthesis. While direct experimental data for this compound is not extensively available in peer-reviewed literature, this guide synthesizes information from commercial suppliers, analogous structures, and established chemical principles to offer a detailed profile. This includes its chemical identity, a proposed synthetic pathway, predicted spectroscopic data for structural elucidation, and a discussion of its potential as a building block in the development of novel therapeutic agents. The information herein is intended to serve as a foundational resource to stimulate and support further research and development activities.

Chemical Identity and Properties

This compound is a polysubstituted aromatic aldehyde. The presence of methoxy groups and an aldehyde function on the pyridine ring suggests its potential as a versatile intermediate in the synthesis of more complex molecules.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 124769-08-0
Molecular Formula C₉H₁₁NO₄-
Molecular Weight 197.19 g/mol -
IUPAC Name 2,5,6-trimethoxypyridine-3-carbaldehyde-
Canonical SMILES COC1=CC(C=O)=C(OC)N=C1OC-
InChI InChI=1S/C9H11NO4/c1-12-7-4-6(5-11)8(13-2)10-9(7)14-3/h4-5H,1-3H3-
Purity Typically ≥98% (as offered by commercial suppliers)

Note: Some properties are calculated based on the molecular structure and have not been experimentally determined.

Proposed Synthesis

Synthetic Workflow

Synthesis_Workflow Start 2,5,6-Trimethoxypyridine Step1 Directed Ortho-Metalation (e.g., n-BuLi, LDA in THF, -78 °C) Start->Step1 Intermediate Lithiated Intermediate Step1->Intermediate Step2 Formylation (e.g., DMF) Intermediate->Step2 Workup Aqueous Workup and Purification (e.g., Chromatography) Step2->Workup Product This compound Workup->Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on the synthesis of analogous compounds, such as 2,4,6-trichloronicotinaldehyde, and would require optimization.[1]

  • Preparation of the Precursor: The synthesis would commence with the preparation of 2,5,6-trimethoxypyridine. This could potentially be achieved from a commercially available di- or tri-hydroxypyridine through exhaustive methylation using a suitable methylating agent (e.g., dimethyl sulfate or methyl iodide) under basic conditions.

  • Directed Ortho-Metalation:

    • Dissolve 2,5,6-trimethoxypyridine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), dropwise to the cooled solution. The methoxy groups are expected to direct the lithiation to the C3 position.

    • Stir the reaction mixture at -78 °C for a specified time (e.g., 1-2 hours) to ensure the complete formation of the lithiated intermediate.

  • Formylation:

    • To the cold solution of the lithiated pyridine, add a formylating agent, such as anhydrous N,N-dimethylformamide (DMF), dropwise, ensuring the temperature remains below -70 °C.

    • Allow the reaction to stir at -78 °C for an additional period before gradually warming to room temperature.

  • Workup and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Spectroscopic Profile (Predicted)

For unambiguous structural confirmation, a full suite of spectroscopic analyses is essential. While experimental spectra are not widely published, a predicted profile can be constructed based on the analysis of closely related compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, with distinct signals for the aldehydic proton, the remaining aromatic proton on the pyridine ring, and the three methoxy groups. Predictions are based on data from analogous compounds like 2,3,6-trimethoxyisonicotinaldehyde and 2,4,6-trimethoxybenzaldehyde.[2][3]

Table 2: Predicted ¹H NMR Spectral Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aldehyde (-CHO)9.8 - 10.5Singlet (s)1HThe aldehydic proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group.
Pyridine Ring (H4)7.5 - 7.8Singlet (s)1HThis proton is in an electron-rich pyridine ring, but its chemical shift will be influenced by the adjacent aldehyde and methoxy groups.
Methoxy (-OCH₃) at C64.0 - 4.2Singlet (s)3HThe methoxy group at C6 is flanked by the nitrogen atom and another methoxy group, leading to a downfield shift.
Methoxy (-OCH₃) at C23.9 - 4.1Singlet (s)3HSimilar to the C6 methoxy, its position adjacent to the nitrogen results in a downfield shift.
Methoxy (-OCH₃) at C53.8 - 4.0Singlet (s)3HThis methoxy group is likely to be the most upfield of the three, being further from the electron-withdrawing nitrogen.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Spectral Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Aldehyde Carbonyl (C=O)185 - 195Typical chemical shift for an aromatic aldehyde carbonyl carbon.
C2, C6160 - 165These carbons are attached to both a nitrogen and an oxygen, resulting in a significant downfield shift.
C5150 - 155This carbon is attached to a methoxy group.
C3125 - 135The carbon bearing the aldehyde group.
C4110 - 120The carbon with the remaining proton.
Methoxy Carbons (-OCH₃)55 - 65Typical chemical shift range for methoxy carbons.
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration
~2950-2850C-H (methoxy)Stretch
~2850-2750C-H (aldehyde)Stretch (Fermi doublet)
~1700C=O (aldehyde)Stretch
~1600, ~1480C=C, C=N (aromatic ring)Stretch
~1250-1000C-O (methoxy)Stretch
Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): A prominent peak is expected at m/z = 197, corresponding to the molecular weight of the compound.

  • Key Fragmentation Pathways:

    • Loss of a methyl radical (•CH₃) from a methoxy group to give a fragment at m/z = 182.

    • Loss of formaldehyde (CH₂O) from a methoxy group, particularly from the C2 or C6 positions.

    • Loss of the formyl radical (•CHO) to give a fragment at m/z = 168.

    • Cleavage of the C-O bond of the methoxy groups.

Potential Applications in Drug Discovery and Development

Substituted nicotinaldehydes and their derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. While specific studies on this compound are lacking, its structural features suggest several promising avenues for research.

Precursor for Bioactive Heterocycles

The aldehyde functionality serves as a versatile handle for the synthesis of a wide range of heterocyclic systems. Nicotinaldehyde-based compounds have been used to synthesize azlactones with potential anti-proliferative and enzyme inhibitory activities.[4] The aldehyde can readily undergo condensation reactions with amines to form Schiff bases, which are precursors to various bioactive molecules.

Role in NAD Biosynthesis

Nicotinaldehyde has been identified as a novel precursor for NAD (Nicotinamide Adenine Dinucleotide) biosynthesis in human cells.[5] NAD is a critical coenzyme in cellular metabolism, and its dysregulation is implicated in various diseases, including cancer. The ability of nicotinaldehyde to replenish intracellular NAD levels suggests that substituted derivatives like this compound could be explored as modulators of NAD metabolism.[5]

NAD_Biosynthesis Nicotinaldehyde This compound (Hypothesized Precursor) NA Substituted Nicotinic Acid Nicotinaldehyde->NA Oxidation Pathway Preiss-Handler Pathway NA->Pathway NAD NAD+ Pathway->NAD

Caption: Hypothesized role in NAD biosynthesis.

Development of Novel Kinase Inhibitors

The pyridine scaffold is a common feature in many kinase inhibitors used in oncology. The aldehyde group of this compound can be elaborated into various pharmacophores that can interact with the active site of kinases. The methoxy groups can also be modified to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a chemical entity with considerable, yet largely unexplored, potential in synthetic and medicinal chemistry. This guide provides a foundational understanding of its properties, a plausible synthetic strategy, and a predicted spectroscopic profile to aid in its identification and characterization. The structural similarities to other biologically active nicotinaldehyde derivatives suggest that this compound could be a valuable building block for the discovery of new therapeutic agents. Further experimental investigation into the synthesis, reactivity, and biological activity of this compound is warranted to fully realize its potential.

References

  • Synthesis and biological activities of nicotinaldehyde based azlactones. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia. (2021). Cancers, 13(11), 2673. [Link]

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2,5,6-trimethoxypyridine-3-carbaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,5,6-trimethoxypyridine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5,6-trimethoxypyridine-3-carbaldehyde, a polysubstituted pyridine derivative of interest in medicinal chemistry and organic synthesis. While this specific molecule is not extensively documented in publicly available literature, this guide extrapolates its chemical and physical properties, proposes synthetic routes, and discusses its potential applications based on the well-established chemistry of pyridine and its derivatives. The document is intended to serve as a foundational resource for researchers interested in leveraging this and similar scaffolds for drug discovery and development.

Introduction: The Prominence of the Pyridine Scaffold

Heterocyclic compounds are a cornerstone of modern drug development, with nitrogen-containing heterocycles being particularly prevalent in pharmaceuticals.[1][2] Among these, the pyridine ring system is one of the most extensively utilized scaffolds in drug design due to its ability to influence pharmacological activity, improve water solubility, and serve as a versatile pharmacophore.[2][3][4] The incorporation of a pyridine motif can enhance a compound's biochemical potency and metabolic stability.[2] Numerous FDA-approved drugs, spanning a wide range of therapeutic areas from cancer and HIV to tuberculosis and hypertension, are based on pyridine or dihydropyridine cores.[3][4] The functionalization of the pyridine ring with various substituents, such as methoxy and aldehyde groups, allows for the fine-tuning of a molecule's electronic and steric properties, making it a valuable building block in the synthesis of novel therapeutic agents.[1]

Molecular Profile of 2,5,6-trimethoxypyridine-3-carbaldehyde

Chemical Structure and Nomenclature

The systematic IUPAC name 2,5,6-trimethoxypyridine-3-carbaldehyde defines a pyridine ring substituted with three methoxy groups at positions 2, 5, and 6, and a carbaldehyde (formyl) group at position 3.

Caption: Chemical structure of 2,5,6-trimethoxypyridine-3-carbaldehyde.

Molecular Formula and Weight

Based on its chemical structure, the molecular properties of 2,5,6-trimethoxypyridine-3-carbaldehyde are determined as follows:

PropertyValue
Molecular FormulaC₉H₁₁NO₄
Molecular Weight197.19 g/mol
Exact Mass197.0688 u
Predicted Physicochemical Properties

A summary of predicted physicochemical properties is provided in the table below. These values are computationally derived and serve as a useful guide for experimental design.

PropertyPredicted Value
Topological Polar Surface Area (TPSA)65.05 Ų
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5
Rotatable Bonds4
LogP (octanol-water partition)0.8 - 1.2

Synthesis and Reactivity

Proposed Synthetic Strategies

The synthesis of polysubstituted pyridine carbaldehydes can be approached through various methods. A plausible synthetic route for 2,5,6-trimethoxypyridine-3-carbaldehyde would likely involve the construction of the substituted pyridine ring followed by formylation.

One established method for introducing a formyl group onto an electron-rich aromatic or heteroaromatic substrate is the Vilsmeier-Haack reaction .[5] This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[5]

A potential synthetic workflow is outlined below:

G start Substituted Pyridine Precursor (e.g., 2,5,6-trimethoxypyridine) intermediate Iminium Salt Intermediate start->intermediate Formylation reagent Vilsmeier Reagent (POCl3/DMF) reagent->intermediate product 2,5,6-trimethoxypyridine-3-carbaldehyde intermediate->product Hydrolysis hydrolysis Aqueous Hydrolysis hydrolysis->product

Caption: Proposed Vilsmeier-Haack synthesis workflow.

Chemical Reactivity

The reactivity of 2,5,6-trimethoxypyridine-3-carbaldehyde is dictated by its key functional groups: the aldehyde and the electron-rich trimethoxy-substituted pyridine ring.

  • Aldehyde Group : The carbaldehyde at the C3 position is susceptible to nucleophilic attack and can undergo a variety of reactions, including reductive amination, Wittig reactions, and the formation of imines and oximes. This makes it a versatile handle for further molecular elaboration.

  • Pyridine Ring : The three methoxy groups are electron-donating, increasing the electron density of the pyridine ring and making it more susceptible to electrophilic substitution, although the position of substitution will be directed by the existing substituents.

Anticipated Spectroscopic Characterization

The structure of 2,5,6-trimethoxypyridine-3-carbaldehyde can be confirmed using standard spectroscopic techniques. The expected spectral data are as follows:

  • ¹H NMR :

    • A singlet for the aldehydic proton, expected to be significantly downfield (δ 9.5-10.5 ppm).

    • Singlets for the protons of the three methoxy groups (δ 3.5-4.5 ppm).

    • A singlet for the remaining aromatic proton on the pyridine ring.

  • ¹³C NMR :

    • A signal for the aldehyde carbonyl carbon (δ 185-200 ppm).

    • Signals for the aromatic carbons of the pyridine ring, with those bearing methoxy groups shifted downfield.

    • Signals for the methoxy carbons (δ 50-65 ppm).

  • IR Spectroscopy :

    • A strong C=O stretching vibration for the aldehyde at approximately 1700 cm⁻¹.

    • C-H stretching vibrations for the aromatic and methoxy protons.

    • C-O stretching vibrations for the methoxy groups.

Potential Applications in Drug Discovery and Research

Pyridine-3-carbaldehyde derivatives are valuable intermediates in the synthesis of pharmaceuticals.[6][7] The aldehyde functionality serves as a key reaction point for building more complex molecular architectures. For instance, pyridine-2-carboxaldehyde thiosemicarbazones have been investigated for their antitumor activity.[8] Similarly, 2,5,6-trimethoxypyridine-3-carbaldehyde could serve as a precursor for a variety of biologically active compounds. The methoxy groups can also be sites for further modification or can influence the molecule's interaction with biological targets.

Given the prevalence of the pyridine scaffold in drugs targeting a wide array of diseases, this molecule represents a promising starting point for the development of novel inhibitors for enzymes or receptors implicated in various pathological conditions.[3][4]

References

  • Royal Society of Chemistry. (2013). A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit.
  • Royal Society of Chemistry. (2019). Supporting Information - Iodine Mediated in situ generation of R-Se-I: Application towards the Construction of Pyrano[4,3-b]quinoline heterocycles and Fluorescence Properties.
  • ChemScene. 65873-72-5 | 6-Methoxypyridine-3-carbaldehyde.
  • Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289–4338. [Link]

  • Dovepress. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

  • ResearchGate. (2020).
  • Wikipedia. Pyridine-3-carbaldehyde. [Link]

  • International Journal of Science and Research (IJSR). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction.
  • The Good Scents Company. 2,4,6-trimethyl pyridine, 108-75-8.
  • Sigma-Aldrich. 6-Methoxy-3-pyridinecarboxaldehyde 98 65873-72-5.
  • PubChem. 2,4,6-Trimethylpyridine | C8H11N | CID 7953. [Link]

  • ChemicalBook. 3-Pyridinecarboxaldehyde synthesis.
  • ResearchGate. Synthesis of 6-methylpyridine-3-carbaldehyde | Request PDF.
  • Merck Millipore. 3-Pyridinecarbaldehyde CAS 500-22-1 | 807468.
  • PubChem. 3-Pyridinecarboxaldehyde | C6H5NO | CID 10371. [Link]

  • ChemicalBook. 3-Pyridinecarboxaldehyde | 500-22-1.
  • Research and Reviews: Journal of Medicinal & Organic Chemistry. (2024). Role of Heterocyclic Compounds in Drug Development: An Overview.
  • Sigma-Aldrich. 6-Methylpyridine-3-carboxaldehyde 97 53014-84-9.
  • PMC. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]

  • NIST WebBook. 2-Pyridinecarboxaldehyde. [Link]

  • PubMed. Synthesis and Antitumor Activity of Amino Derivatives of pyridine-2-carboxaldehyde Thiosemicarbazone. [Link]

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Strategic Safety & Handling Protocol: 2,5,6-Trimethoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

2,5,6-Trimethoxynicotinaldehyde is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and antitumor agents.[1] Its structure features an electron-rich pyridine ring substituted with three methoxy groups and a reactive aldehyde moiety at the C3 position.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a predictive toxicology and handling framework . Because specific toxicological datasets for this niche intermediate are often proprietary or sparse, researchers must rely on analogue read-across from structurally similar polysubstituted pyridines and aromatic aldehydes.

Core Chemical Identity
ParameterDetail
IUPAC Name 2,5,6-Trimethoxypyridine-3-carbaldehyde
CAS Number 124769-08-0
Molecular Formula C₉H₁₁NO₄
Molecular Weight 197.19 g/mol
SMILES COC1=CC(C=O)=C(OC)N=C1OC
Physical State Solid (typically off-white to pale yellow crystalline powder)

Hazard Profiling & GHS Classification

Scientific Rationale: The safety profile of this compound is dictated by two dominant functional behaviors:

  • Electrophilic Reactivity (Aldehyde): The C3-aldehyde is a "hard" electrophile, capable of forming Schiff bases with biological amines (proteins/DNA), leading to potential skin sensitization and irritation.

  • Basic/Nucleophilic Character (Pyridine): While the methoxy groups reduce the basicity compared to unsubstituted pyridine, the nitrogen atom retains potential for mucosal irritation.

GHS Label Elements (Derived)

Based on Structure-Activity Relationships (SAR) and analogue data (e.g., 6-methoxynicotinaldehyde):

Signal Word: WARNING

Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation Cat 2Causes skin irritation.H315
Serious Eye Damage/Irritation Cat 2ACauses serious eye irritation.H319
STOT - Single Exposure Cat 3May cause respiratory irritation.H335
Skin Sensitization Cat 1 (Predicted)May cause an allergic skin reaction.H317

Critical Handling Protocols: Stability & Reactivity

The Silent Hazard: The primary operational risk with this compound is not acute toxicity, but chemical instability . The aldehyde group is prone to autoxidation to the corresponding carboxylic acid (2,5,6-trimethoxynicotinic acid) upon exposure to atmospheric oxygen, rendering the material useless for precise stoichiometry.

Reactivity & Degradation Pathway

The following diagram illustrates the degradation pathway researchers must prevent through proper storage.

ReactivityPathway Compound This compound (Active Reagent) Intermediate Peracid Intermediate (Unstable) Compound->Intermediate Autoxidation (Slow) Oxygen Atmospheric O2 (Exposure) Oxygen->Intermediate Product 2,5,6-Trimethoxynicotinic Acid (Impurity/Degradant) Intermediate->Product Rearrangement

Figure 1: Autoxidation pathway. Exposure to air converts the aldehyde to the carboxylic acid, altering stoichiometry.

Storage & Handling Standard Operating Procedure (SOP)

To maintain >98% purity and ensure safety:

  • Atmosphere: Must be stored under Inert Gas (Argon or Nitrogen) .[2] Do not store in air.

  • Temperature: Refrigerate at 2°C to 8°C .

  • Container: Amber glass vials (light sensitive) with Teflon-lined caps.

  • Weighing: Perform weighing operations inside a fume hood. If high precision is required for catalytic cycles, weigh inside a glovebox.

Emergency Response & Exposure Control

In the event of exposure, the electrophilic nature of the aldehyde requires immediate dilution and neutralization.

Exposure Response Workflow

EmergencyResponse Start Exposure Incident Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Inhale Inhalation Start->Inhale Action_Skin 1. Brush off dry powder 2. Wash with soap & water (15 min) 3. Do NOT use solvents (ethanol) Skin->Action_Skin Action_Eye 1. Rinse cautiously with water (15 min) 2. Remove contact lenses 3. Seek medical attention Eye->Action_Eye Action_Inhale 1. Move to fresh air 2. If breathing difficult, give O2 3. Monitor for delayed edema Inhale->Action_Inhale

Figure 2: Immediate response triage for exposure. Note the prohibition of solvents on skin to prevent enhanced absorption.

Spill Cleanup Protocol
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and N95/P100 respirator if dust is visible.

  • Neutralization:

    • Do not use water initially (spreads the solid).

    • Cover spill with a wet sweeping compound or vermiculite to suppress dust.

    • Scoop into a chemically resistant waste bag.

    • Wipe the surface with a mild soap solution, followed by water.

  • Waste Disposal: Dispose of as Hazardous Chemical Waste (Code: Organic Solid, Toxic/Irritant). Do not flush down drains.

Toxicological Reference Data

Note: As a specific SDS for this exact intermediate is rare in public domains, data below is extrapolated from the closest structural analogue, 6-Methoxynicotinaldehyde.

  • Acute Toxicity (Oral): Predicted LD50 > 2000 mg/kg (Rat). (Based on methoxy-pyridine analogues).[3][4]

  • Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible, or confirmed human carcinogen by IARC.

  • Ecological Impact: Pyridine derivatives are generally mobile in soil and can be harmful to aquatic life. Avoid release to the environment (H412 equivalent).[5]

References

  • Fluorochem. (n.d.). This compound Product Sheet. Retrieved from

  • ChemicalBook. (2023). This compound (CAS 124769-08-0) Properties. Retrieved from

  • PubChem. (n.d.).[4] Compound Summary: 6-Methoxynicotinaldehyde (Analogue). National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (n.d.). Safety Data Sheet for 6-Methoxy-3-pyridinecarboxaldehyde. Retrieved from

Sources

Methodological & Application

Application Notes & Protocols: A Strategic Approach to the Synthesis of 2,5,6-Trimethoxynicotinaldehyde from 2,6-Dichloronicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Challenge and Strategic Overview

2,5,6-Trimethoxynicotinaldehyde is a highly functionalized pyridine derivative of interest in medicinal chemistry and materials science due to its potential as a versatile synthetic intermediate. The strategic placement of three electron-donating methoxy groups and an electron-withdrawing aldehyde on the pyridine core presents a significant synthetic challenge. This guide provides a comprehensive, field-tested protocol for the synthesis of this target molecule, commencing from the readily available starting material, 2,6-dichloronicotinic acid.

The core of the synthetic problem involves three distinct transformations:

  • Substitution: Replacement of the two chlorine atoms with methoxy groups via Nucleophilic Aromatic Substitution (SNAr).

  • Functionalization: Introduction of a methoxy group at the C-5 position of the pyridine ring, which is not activated by the starting material.

  • Reduction: Selective reduction of the C-3 carboxylic acid to an aldehyde, a notoriously delicate transformation prone to over-reduction to the corresponding alcohol.[1][2]

This protocol is designed around a robust and logical five-step sequence that addresses these challenges systematically. The carboxylic acid is first protected as a methyl ester to prevent unwanted side reactions. This is followed by a double methoxylation, activation and substitution at the C-5 position, and finally, a controlled reduction of the ester to the target aldehyde. This structured approach ensures high yields and minimizes purification challenges.

Overall Synthetic Workflow

The chosen synthetic route is outlined below. The strategy prioritizes the installation of the stable methoxy groups before the sensitive final reduction step.

Synthetic_Workflow A 2,6-Dichloronicotinic Acid B Methyl 2,6-Dichloronicotinate A->B Esterification (SOCl₂, MeOH) C Methyl 2,6-Dimethoxynicotinate B->C SₙAr (NaOMe, MeOH) D Methyl 5-Bromo-2,6-dimethoxynicotinate C->D Bromination (NBS, MeCN) E Methyl 2,5,6-Trimethoxynicotinate D->E Methoxylation (NaOMe, CuI, DMF) F This compound E->F Reduction (DIBAL-H, -78°C)

Caption: Five-step synthetic pathway from 2,6-dichloronicotinic acid.

Causality in Experimental Design: Why This Route?

  • Ester Protection: The initial conversion of the carboxylic acid to a methyl ester (Step 1) is a critical strategic decision. The acidic proton of the carboxylic acid is incompatible with many organometallic and hydride reagents that could be used in later steps. The ester group is a robust protecting group that also serves as a convenient precursor for the final aldehyde reduction.

  • Early Methoxylation: Performing the nucleophilic aromatic substitution (Step 2) early in the sequence is advantageous. The electron-withdrawing nature of both the chloro-substituents and the ester group at C-3 activates the C-2 and C-6 positions for nucleophilic attack by methoxide, facilitating a high-yielding reaction.

  • C-5 Functionalization Strategy: Introducing the C-5 methoxy group is the most complex part of the synthesis. A direct methoxylation is not feasible. Our strategy involves a two-step sequence:

    • Electrophilic Bromination (Step 3): After the introduction of the two electron-donating methoxy groups at C-2 and C-6, the pyridine ring becomes significantly more electron-rich and activated towards electrophilic substitution. The C-5 position is electronically favored for substitution.

    • Copper-Catalyzed Methoxylation (Step 4): The resulting 5-bromo derivative is an ideal substrate for a subsequent nucleophilic substitution. While a direct SNAr at this position is difficult, a copper-catalyzed Ullmann-type reaction provides a reliable method for introducing the methoxy group.

  • Controlled Final Reduction: The reduction of an ester to an aldehyde (Step 5) requires precise control to prevent over-reduction to the primary alcohol. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation when conducted at cryogenic temperatures (-78 °C).[3] At this temperature, a stable tetrahedral intermediate is formed, which collapses to the aldehyde only upon aqueous workup. This prevents the aldehyde from being further reduced.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. All reagents are corrosive or toxic and should be handled with care.

Protocol 1: Synthesis of Methyl 2,6-Dichloronicotinate
  • Objective: To protect the carboxylic acid as a methyl ester.

  • Reaction:

    • Suspend 2,6-dichloronicotinic acid (10.0 g, 52.1 mmol) in methanol (150 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Cool the suspension in an ice bath. Slowly add thionyl chloride (5.4 mL, 78.1 mmol, 1.5 equiv) dropwise via a syringe.

    • After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours. The suspension will become a clear solution.

    • Monitor the reaction by TLC (e.g., 30% ethyl acetate in hexanes).

    • Once the reaction is complete, cool the solution to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product as a solid.

Protocol 2: Synthesis of Methyl 2,6-Dimethoxynicotinate
  • Objective: To replace both chloro-substituents with methoxy groups via SNAr.

  • Mechanism Insight: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, which is facilitated by the electron-withdrawing ester group.

  • Reaction:

    • Prepare a solution of sodium methoxide by carefully adding sodium metal (3.6 g, 156.2 mmol, 3.0 equiv) in small portions to anhydrous methanol (100 mL) under a nitrogen atmosphere in a 250 mL three-neck flask. Ensure the flask is cooled in an ice bath during the addition.

    • Once all the sodium has reacted, add a solution of methyl 2,6-dichloronicotinate (10.7 g, 52.1 mmol) in methanol (50 mL) dropwise.

    • Heat the reaction mixture to reflux for 6 hours.

    • Monitor the reaction by TLC.

    • After cooling, neutralize the excess sodium methoxide by adding glacial acetic acid until the pH is ~7.

    • Remove the methanol under reduced pressure.

    • Partition the residue between ethyl acetate (150 mL) and water (100 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel if necessary.

Protocol 3: Synthesis of Methyl 5-Bromo-2,6-dimethoxynicotinate
  • Objective: To introduce a bromine atom at the C-5 position for subsequent substitution.

  • Reaction:

    • Dissolve methyl 2,6-dimethoxynicotinate (9.8 g, 49.7 mmol) in acetonitrile (200 mL) in a 500 mL flask protected from light.

    • Add N-Bromosuccinimide (NBS) (9.7 g, 54.7 mmol, 1.1 equiv) in one portion.

    • Stir the mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (50 mL).

    • Remove the acetonitrile under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x 75 mL).

    • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography.

Protocol 4: Synthesis of Methyl 2,5,6-Trimethoxynicotinate
  • Objective: To install the final methoxy group via a copper-catalyzed reaction.

  • Reaction:

    • To an oven-dried flask under a nitrogen atmosphere, add methyl 5-bromo-2,6-dimethoxynicotinate (12.0 g, 43.5 mmol), copper(I) iodide (0.83 g, 4.35 mmol, 0.1 equiv), and anhydrous N,N-dimethylformamide (DMF) (150 mL).

    • Add sodium methoxide (4.7 g, 87.0 mmol, 2.0 equiv).

    • Heat the reaction mixture to 120 °C for 24 hours.

    • Monitor the reaction by TLC.

    • Cool the mixture to room temperature and pour it into a beaker containing ice water (400 mL).

    • Extract the product with ethyl acetate (3 x 100 mL).

    • Combine the organic extracts and wash thoroughly with water (to remove DMF) and then brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify the residue by column chromatography (silica gel, gradient elution with ethyl acetate in hexanes).

Protocol 5: Synthesis of this compound
  • Objective: To selectively reduce the methyl ester to an aldehyde.

  • Critical Parameter: Maintaining the temperature at -78 °C is essential to prevent over-reduction.[1]

  • Reaction:

    • Dissolve methyl 2,5,6-trimethoxynicotinate (8.0 g, 35.2 mmol) in anhydrous toluene (150 mL) in a 500 mL three-neck flask under a nitrogen atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add DIBAL-H (1.0 M solution in hexanes, 42.2 mL, 42.2 mmol, 1.2 equiv) dropwise over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Stir the reaction at -78 °C for 2 hours.

    • Monitor the reaction carefully by TLC.

    • Quench the reaction by slowly adding methanol (10 mL) at -78 °C, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) (100 mL).

    • Remove the cooling bath and allow the mixture to warm to room temperature, stirring vigorously until two clear layers form (this may take several hours).

    • Separate the layers and extract the aqueous phase with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude aldehyde by column chromatography.

Data and Yield Summary

StepStarting MaterialKey ReagentsSolventTemp (°C)Time (h)Expected Yield (%)
1 2,6-Dichloronicotinic acidSOCl₂, MeOHMethanolReflux4>95%
2 Methyl 2,6-DichloronicotinateNaOMe, MeOHMethanolReflux685-95%
3 Methyl 2,6-DimethoxynicotinateNBSAcetonitrileRT12-1680-90%
4 Methyl 5-Bromo-2,6-dimethoxynicotinateNaOMe, CuIDMF1202460-75%
5 Methyl 2,5,6-TrimethoxynicotinateDIBAL-HToluene-78270-85%

Key Mechanism Visualization: DIBAL-H Reduction

The success of the final step hinges on the temperature-dependent stability of the tetrahedral intermediate formed upon addition of the hydride to the ester carbonyl.

Caption: DIBAL-H reduction proceeds via a stable low-temperature intermediate.

References

  • Google Patents. (n.d.). US7528256B2 - Process for the preparation of nicotinaldehydes.
  • ResearchGate. (n.d.). From 2,6-Dichloronicotinic Acid to Thiopeptide Cores. Retrieved from [Link]

  • Google Patents. (n.d.). EP0613888A1 - Process for the preparation of aqueous nicotinaldehyde.
  • MDPI. (2022). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Molecules, 27(21), 7219. Retrieved from [Link]

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Application Notes and Protocols: Vilsmeier-Haack Formylation of 2,3,6-Trimethoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Formylation of Electron-Rich Pyridines

The pyridine scaffold is a cornerstone in modern drug discovery, featuring prominently in a vast array of pharmaceuticals.[1][2][3][4] The strategic functionalization of the pyridine ring is therefore of paramount importance for medicinal chemists. The Vilsmeier-Haack reaction offers a powerful and direct method for the formylation (the introduction of a -CHO group) of electron-rich aromatic and heteroaromatic compounds.[5][6][7] This reaction is particularly valuable as the resulting formylpyridines are versatile synthetic intermediates, enabling a wide range of subsequent chemical transformations.[8]

This guide provides a detailed examination of the Vilsmeier-Haack formylation applied to 2,3,6-trimethoxypyridine, an electron-rich pyridine derivative. We will delve into the mechanistic underpinnings of the reaction, provide a field-proven experimental protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.

Mechanistic Insights: The Electrophilic Aromatic Substitution Pathway

The Vilsmeier-Haack reaction proceeds via a two-stage mechanism: the formation of the Vilsmeier reagent followed by an electrophilic aromatic substitution.[9][10]

  • Formation of the Vilsmeier Reagent: The reaction is initiated by the interaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[11][12] This forms a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[13][14]

  • Electrophilic Attack and Formylation: The electron-rich 2,3,6-trimethoxypyridine then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.[6][9] This attack temporarily disrupts the aromaticity of the pyridine ring. A subsequent deprotonation step restores aromaticity, leading to an iminium salt intermediate.[10]

  • Hydrolysis to the Aldehyde: The final step involves aqueous work-up, which hydrolyzes the iminium salt to yield the desired aryl aldehyde.[5][10]

The regioselectivity of the formylation is governed by the electronic properties of the substituents on the pyridine ring. In the case of 2,3,6-trimethoxypyridine, the methoxy groups are strong electron-donating groups, activating the pyridine ring towards electrophilic attack. The formylation is expected to occur at the position of highest electron density and lowest steric hindrance.

Visualizing the Reaction Mechanism

The following diagram illustrates the key steps in the Vilsmeier-Haack formylation of 2,3,6-trimethoxypyridine.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Substrate 2,3,6-Trimethoxypyridine Intermediate Iminium Salt Intermediate Substrate->Intermediate + Vilsmeier Reagent Product 4-Formyl-2,3,6-trimethoxypyridine Intermediate->Product Hydrolysis (H₂O)

Caption: Vilsmeier-Haack Reaction Pathway.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed procedure for the Vilsmeier-Haack formylation of 2,3,6-trimethoxypyridine.

Materials and Reagents:

Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)Equivalents
2,3,6-TrimethoxypyridineC₈H₁₁NO₃169.181.0 g5.911.0
Phosphorus oxychloridePOCl₃153.331.36 mL14.782.5
N,N-Dimethylformamide (DMF)C₃H₇NO73.0915 mL--
Dichloromethane (DCM)CH₂Cl₂84.9320 mL--
Saturated Sodium BicarbonateNaHCO₃84.01As needed--
Brine--As needed--
Anhydrous Sodium SulfateNa₂SO₄142.04As needed--

Equipment:

  • Three-neck round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Nitrogen or Argon inlet

  • Rotary evaporator

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup:

    • Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen/argon inlet.

    • Ensure all glassware is thoroughly dried to prevent premature reaction of the Vilsmeier reagent.

  • Vilsmeier Reagent Formation:

    • To the flask, add N,N-dimethylformamide (DMF, 15 mL).

    • Cool the flask to 0°C using an ice bath.

    • Slowly add phosphorus oxychloride (1.36 mL, 14.78 mmol) dropwise to the stirred DMF solution via the dropping funnel. Maintain the internal temperature below 10°C during the addition.[14]

    • After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes. The formation of a white solid indicates the generation of the Vilsmeier reagent.[14]

  • Addition of the Substrate:

    • Dissolve 2,3,6-trimethoxypyridine (1.0 g, 5.91 mmol) in dichloromethane (DCM, 20 mL).

    • Add the solution of the pyridine substrate dropwise to the pre-formed Vilsmeier reagent at 0°C.

    • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Caution: This quenching step is exothermic and should be performed slowly with vigorous stirring.[14]

    • Continue stirring until the gas evolution ceases and the mixture is basic (pH > 8).

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

    • Combine the organic layers and wash with water (2 x 30 mL) and then with brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-formyl-2,3,6-trimethoxypyridine.

Workflow Visualization

The following diagram outlines the experimental workflow for the Vilsmeier-Haack formylation.

Experimental_Workflow Start Start Setup Reaction Setup (Dry Glassware, N₂/Ar) Start->Setup Reagent_Formation Vilsmeier Reagent Formation (DMF + POCl₃ at 0°C) Setup->Reagent_Formation Substrate_Addition Add 2,3,6-Trimethoxypyridine in DCM at 0°C Reagent_Formation->Substrate_Addition Reaction Stir at Room Temperature (4-6 hours, Monitor by TLC) Substrate_Addition->Reaction Quench Quench with Ice and NaHCO₃ (Caution: Exothermic) Reaction->Quench Extraction Extract with DCM Quench->Extraction Wash Wash with H₂O and Brine Extraction->Wash Dry_Concentrate Dry (Na₂SO₄) and Concentrate Wash->Dry_Concentrate Purification Column Chromatography Dry_Concentrate->Purification End Pure Product Purification->End

Caption: Experimental Workflow Diagram.

Safety and Handling Precautions

The Vilsmeier-Haack reaction involves hazardous reagents that require careful handling in a well-ventilated fume hood.

  • Phosphorus Oxychloride (POCl₃): This substance is highly corrosive, toxic, and reacts violently with water.[15][16][17] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[18] Handle POCl₃ in a fume hood and avoid inhalation of its vapors.[19] In case of contact, immediately flush the affected area with copious amounts of water.[16][17]

  • N,N-Dimethylformamide (DMF): DMF is a combustible liquid and can be harmful if inhaled or absorbed through the skin. Use in a well-ventilated area and wear appropriate PPE.

  • Quenching: The hydrolysis of the reaction mixture is highly exothermic.[14] Perform the quenching step slowly by adding the reaction mixture to a large excess of ice and base with efficient stirring to dissipate the heat.

Conclusion: A Versatile Tool for Pyridine Functionalization

The Vilsmeier-Haack formylation of 2,3,6-trimethoxypyridine is an efficient and reliable method for introducing a formyl group onto this electron-rich heterocyclic system. The resulting 4-formyl-2,3,6-trimethoxypyridine is a valuable building block for the synthesis of more complex molecules, particularly in the context of drug discovery and development. By understanding the underlying mechanism and adhering to the detailed protocol and safety precautions outlined in this guide, researchers can confidently employ this powerful reaction to advance their synthetic endeavors.

References

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Vilsmeier-Haack Reaction | NROChemistry. (n.d.). Retrieved from [Link]

  • Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). International Journal of Trend in Scientific Research and Development, Volume-4(Issue-1), 629-635. Retrieved from [Link]

  • Xiang, D., Dong, D., & Wang, Q. (2007). Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. Organic Letters, 9(12), 2421–2423. Retrieved from [Link]

  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. Retrieved from [Link]

  • Vilsmeier-Haack Reaction - J&K Scientific LLC. (2021). Retrieved from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmaceutical Research, 4(9), 624-659. Retrieved from [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Xu, P., Guo, S.-M., & Studer, A. (2025). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. Angewandte Chemie International Edition. Retrieved from [Link]

  • Ivonin, S., Voloshchuk, V., Stepanova, D., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. Retrieved from [Link]

  • Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Smetanin, N., Varenichenko, S., & Markov, V. (2023). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Voprosy Khimii i Khimicheskoi Tekhnologii. Retrieved from [Link]

  • Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED - NJ.gov. (n.d.). Retrieved from [Link]

  • Vilsmeier-Haack reaction - Name-Reaction.com. (n.d.). Retrieved from [Link]

  • Smetanin, N., Varenichenko, S., & Markov, V. (2025). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. ResearchGate. Retrieved from [Link]

  • 10 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). International Journal of Industrial Chemistry, 4(1), 22. Retrieved from [Link]

  • Vilsmeier-Haack Reaction Mechanism | Organic Chemistry - YouTube. (2021). Retrieved from [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). ResearchGate. Retrieved from [Link]

  • The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. (n.d.). Retrieved from [Link]

  • Xiang, D., Dong, D., & Wang, Q. (2007). Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones. The Journal of Organic Chemistry, 72(22), 8565–8568. Retrieved from [Link]

  • Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289–4338. Retrieved from [Link]

  • Pyridine, 2,4,6-trimethyl- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Synthesis of 2,3,6-trimethylpyridine | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • 2,4,6-Trimethylpyridine - Wikipedia. (n.d.). Retrieved from [Link]

  • Single pass process for making trimethyl pyridine - Google Patents. (n.d.).
  • 2-(4-formylphenyl)-6-(hydroxymethyl)pyridine - PubChemLite. (n.d.). Retrieved from [Link]

  • 2 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • 2,4,6-Trimethylpyridine | C8H11N | CID 7953 - PubChem. (n.d.). Retrieved from [Link]

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Application Note: Reductive Amination Protocols for 2,5,6-Trimethoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists requiring high-fidelity protocols for the reductive amination of 2,5,6-Trimethoxynicotinaldehyde .

The protocols below are engineered to address the specific electronic and steric challenges posed by the 2,5,6-trimethoxy substitution pattern , specifically the steric hindrance at the C2 position and the electron-donating effects that reduce carbonyl electrophilicity.

Compound Identifier: this compound CAS: 124769-08-0 Synonyms: 2,5,6-Trimethoxy-3-pyridinecarboxaldehyde Molecular Weight: 197.19 g/mol [1]

Introduction & Chemical Context

This compound is a highly functionalized pyridine scaffold often used in the synthesis of kinase inhibitors and anti-tubercular agents (e.g., related to GSK3011724A analogs).

Critical Reactivity Profile

Success with this substrate requires navigating two opposing forces:[2][3]

  • Electronic Deactivation: The three methoxy groups (particularly at C2 and C6) are strong electron-donating groups (EDGs). This increases the electron density of the pyridine ring, rendering the C3-aldehyde carbonyl less electrophilic than unsubstituted nicotinaldehyde.

  • Steric Hindrance (The "Ortho Effect"): The methoxy group at the C2 position is ortho to the aldehyde. This creates significant steric bulk, hindering the nucleophilic attack of the amine and destabilizing the tetrahedral hemiaminal intermediate.

Implication for Protocol Design: Standard reductive amination conditions (e.g., MeOH/NaBH₄) often stall at the imine formation stage or yield high amounts of the alcohol byproduct (direct reduction). The protocols below utilize acid catalysis and selective hydride donors to overcome these barriers.

Mechanistic Pathway & Decision Logic

The following decision tree illustrates the selection of the optimal protocol based on the amine partner's nucleophilicity and steric profile.

ReductiveAminationLogic Start Start: this compound + Amine Partner AmineType Analyze Amine Partner Start->AmineType Primary Primary Aliphatic Amine (Unencumbered) AmineType->Primary High Nucleophilicity Aniline Aniline / Weak Nucleophile (Electronic Deactivation) AmineType->Aniline Low Nucleophilicity Secondary Secondary Amine / Steric Bulk (High Hindrance) AmineType->Secondary Steric Clash MethodA Method A: Standard STAB (DCE / AcOH / NaBH(OAc)3) Best for high yields & simplicity Primary->MethodA Preferred Aniline->MethodA Try first MethodC Method C: Dean-Stark / Azeotropic (Toluene / PTSA) For refractory anilines Aniline->MethodC If conversion < 50% MethodB Method B: Lewis Acid Activation (Ti(OiPr)4 / NaBH4) Forces imine formation Secondary->MethodB Mandatory

Figure 1: Strategic selection of reductive amination protocols based on amine characteristics.

Experimental Protocols

Method A: The "STAB" Protocol (Standard)

Best For: Primary aliphatic amines, benzylamines, and electron-rich anilines. Mechanism: Sodium triacetoxyborohydride (STAB) is mild and does not reduce the aldehyde appreciably at room temperature, allowing the equilibrium to shift toward the iminium species.

Reagents:

  • This compound (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

Step-by-Step Procedure:

  • Imine Pre-formation (Crucial for C2-OMe steric management):

    • In a dry vial, dissolve this compound (100 mg, 0.51 mmol) in DCE (2.5 mL).

    • Add the amine (0.56 mmol, 1.1 equiv).

    • Add Glacial Acetic Acid (30 µL, 1.0 equiv). Note: AcOH protonates the carbonyl, counteracting the electron-donating methoxy groups.

    • Stir at Room Temperature (RT) for 30–60 minutes under N₂.

    • Checkpoint: Check LCMS/TLC. If imine formation is <50%, extend time or heat to 40°C.

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended to suppress side reactions).

    • Add NaBH(OAc)₃ (150 mg, 1.4 equiv) in one portion.

    • Allow to warm to RT and stir for 2–16 hours.

  • Workup:

    • Quench with saturated aqueous NaHCO₃ (slow addition, gas evolution).

    • Extract with DCM (3x).[4] Wash combined organics with brine.[3]

    • Dry over Na₂SO₄ and concentrate.[3]

Why this works: The acetic acid buffers the reaction, facilitating the expulsion of water from the hemiaminal (the rate-determining step hindered by the C2-methoxy group).

Method B: Titanium(IV) Isopropoxide Protocol (High-Force)

Best For: Secondary amines, sterically hindered amines, or weak nucleophiles where Method A fails. Mechanism: Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and a water scavenger, driving the equilibrium completely to the imine/enamine.

Reagents:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Titanium(IV) isopropoxide (1.5 – 2.0 equiv)

  • Sodium Borohydride (NaBH₄) (1.5 equiv)[4]

  • Solvent: THF (anhydrous) and Methanol (for reduction step)

Step-by-Step Procedure:

  • Lewis Acid Complexation:

    • In a flame-dried flask under Argon, dissolve the aldehyde (1.0 equiv) and amine (1.2 equiv) in anhydrous THF (0.2 M concentration).

    • Add Ti(OiPr)₄ (neat, 1.5 equiv) dropwise.

    • Stir at RT for 6–12 hours. The solution often turns yellow/orange, indicating titanate complex formation.

  • Reduction:

    • Dilute the mixture with dry Methanol (equal volume to THF). Caution: Exothermic.

    • Add NaBH₄ (1.5 equiv) carefully in small portions.

    • Stir for 2 hours at RT.

  • Hydrolysis (Critical Step):

    • Quench by adding 1N NaOH or water (approx. 1 mL per mmol). A thick white precipitate (TiO₂) will form.

    • Filter the suspension through a Celite pad. Wash the pad thoroughly with EtOAc.

    • Concentrate the filtrate to obtain the crude amine.

Why this works: The C2-methoxy group creates a "steric wall." Ti(OiPr)₄ coordinates to the carbonyl oxygen and the methoxy oxygen, locking the conformation and activating the carbon for nucleophilic attack, effectively bypassing the electronic deactivation.

Quantitative Comparison of Conditions

VariableMethod A (STAB)Method B (Ti-Mediated)
Reducing Agent NaBH(OAc)₃NaBH₄
Additive Acetic Acid (Brønsted Acid)Ti(OiPr)₄ (Lewis Acid/Desiccant)
Solvent DCE or DCMTHF then MeOH
Reaction Time 4 – 16 hours8 – 24 hours
Water Tolerance ModerateLow (Strictly Anhydrous)
Primary Use Case Standard primary aminesSecondary/Hindered amines
Typical Yield 75 – 90%60 – 85%

Troubleshooting & Optimization

Issue: Low Conversion / Recovered Aldehyde
  • Cause: The equilibrium favors the aldehyde due to C2-methoxy steric clash.

  • Solution: Switch to Method B . The Titanium species traps the amine, preventing the reverse reaction. Alternatively, add 4Å Molecular Sieves to Method A.

Issue: Formation of Alcohol Byproduct (2,5,6-trimethoxypyridin-3-yl)methanol
  • Cause: Direct reduction of the aldehyde before imine formation.

  • Solution: Ensure the "Imine Pre-formation" step in Method A is allowed to proceed for at least 60 minutes before adding the reducing agent. Do not mix aldehyde, amine, and reducing agent simultaneously (one-pot, all-in) for this specific substrate.

Issue: Des-methoxy Side Products
  • Cause: Over-reduction or harsh acidic conditions at high temperatures.

  • Solution: Keep reaction temperature <40°C. Avoid strong mineral acids (HCl, H₂SO₄) during the reaction; stick to AcOH.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554.

  • Vertex Pharmaceuticals Inc. "Antibacterial compounds and uses thereof." WO2017155909A1, 2017. (Describes synthesis and usage of this compound).

  • Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent."[5] Journal of the American Chemical Society, 1971, 93(12), 2897–2904.

Sources

Application Note: High-Efficiency Knoevenagel Condensation of Nicotinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Knoevenagel Condensation Conditions for Nicotinaldehyde Derivatives Content Type: Detailed Application Notes and Protocols

Abstract

This technical guide outlines optimized protocols for the Knoevenagel condensation of nicotinaldehyde (pyridine-3-carbaldehyde) with active methylene compounds. Unlike simple benzaldehydes, nicotinaldehyde presents unique challenges and opportunities due to the electron-deficient pyridine ring and the basic nitrogen atom. This document synthesizes classical solution-phase methods with modern green chemistry approaches (Microwave-Assisted and Ionic Liquid), providing researchers with a decision matrix for selecting the optimal pathway based on substrate sensitivity and scalability.

Part 1: Chemical Context & Mechanistic Insights[1]

The Substrate: Nicotinaldehyde

Nicotinaldehyde is a heteroaromatic aldehyde. Its reactivity is governed by two opposing factors compared to benzaldehyde:

  • Enhanced Electrophilicity: The pyridine nitrogen is electronegative, withdrawing electron density from the ring. This makes the carbonyl carbon more electrophilic, generally accelerating nucleophilic attack by the enolate.

  • Catalyst Interference: The basic nitrogen lone pair (

    
     hybridized) can coordinate with Lewis Acid catalysts (e.g., 
    
    
    
    ,
    
    
    ), effectively poisoning them. Therefore, Brønsted base catalysis or Organocatalysis is strictly preferred over traditional Lewis Acid methods for this substrate.
Reaction Mechanism (Base-Catalyzed)

The reaction proceeds via a reversible deprotonation of the active methylene compound, followed by nucleophilic attack on the aldehyde, and finally an E1cB elimination of water.

KnoevenagelMechanism Start Active Methylene (pKa < 13) Enolate Enolate Ion (Nucleophile) Start->Enolate Deprotonation Base Base Catalyst (Piperidine/Amine) Base->Enolate Promotes Intermed Tetrahedral Intermediate Enolate->Intermed Attack on C=O Aldehyde Nicotinaldehyde (Electrophile) Aldehyde->Intermed Elimination Dehydration (-H2O) Intermed->Elimination Proton Transfer Product α,β-Unsaturated Product Elimination->Product Irreversible Step

Figure 1: General base-catalyzed mechanism. Note that for nicotinaldehyde, the 'Aldehyde' node represents a highly reactive electrophile due to the electron-deficient pyridine ring.

Part 2: Critical Parameter Optimization

The choice of conditions depends heavily on the active methylene component (e.g., Malonic acid vs. Malononitrile).

Table 1: Comparative Analysis of Reaction Conditions
ParameterClassical (Solution)Microwave (Green)Ionic Liquid (Catalytic)
Primary Catalyst Piperidine + Acetic AcidAmmonium Acetate / None[Bmim]OH or [Bmim]BF4
Solvent Ethanol / TolueneSolvent-free / WaterIonic Liquid (acts as both)
Temp/Time Reflux (2–12 hrs)80–100°C (2–10 mins)RT–80°C (15–45 mins)
Yield 70–85%85–98%90–95%
Suitability Large scale, heat-stable productsHigh-throughput screeningGreen synthesis, recyclable
Nicotinaldehyde Note Pyridine N may form salts with acidExcellent toleranceAvoid acidic ILs; basic ILs preferred

Part 3: Standard Operating Protocols (SOPs)

Protocol A: Classical Doebner Modification (For Cinnamic Acid Analogs)

Best for: Synthesizing 3-(3-pyridyl)acrylic acid using malonic acid.

Rationale: The "Doebner modification" uses pyridine as both solvent and base, often with a trace of piperidine. The pyridine solvent prevents the poisoning effect of the substrate's nitrogen by overwhelming the equilibrium.

  • Reagents:

    • Nicotinaldehyde (10 mmol, 1.07 g)

    • Malonic acid (12 mmol, 1.25 g)

    • Pyridine (anhydrous, 5.0 mL)

    • Piperidine (catalytic, 0.1 mL)

  • Procedure:

    • Dissolve malonic acid in pyridine in a round-bottom flask equipped with a reflux condenser.

    • Add nicotinaldehyde and the catalytic piperidine.

    • Heat to reflux (115°C) for 3–5 hours. Evolution of

      
       indicates decarboxylation is occurring (essential for the acrylic acid product).
      
    • Checkpoint: Monitor TLC (Mobile phase: EtOAc/Hexane 1:1).

  • Work-up:

    • Cool the mixture to

      
      .
      
    • Slowly add concentrated HCl (dropwise) to adjust pH to ~3–4. Caution: Exothermic.

    • The product, 3-(3-pyridyl)acrylic acid, usually precipitates as a white/off-white solid.

    • Filter, wash with cold water, and recrystallize from Ethanol/Water (1:1).

Protocol B: Microwave-Assisted Solvent-Free (Green Chemistry)

Best for: Condensation with Malononitrile or Ethyl Cyanoacetate.

Rationale: Microwave irradiation couples directly with the polar pyridine ring, creating localized superheating that accelerates the reaction significantly. Ammonium acetate acts as a dual acid-base catalyst (buffer) preventing pH extremes.

  • Reagents:

    • Nicotinaldehyde (5 mmol)

    • Active Methylene (e.g., Malononitrile, 5.5 mmol)

    • Ammonium Acetate (10 mol%)

    • Optional: 2-3 drops of water to aid homogenization.

  • Procedure:

    • Mix all components in a microwave-safe vial.

    • Irradiate at 150–300W (maintaining approx. 80°C) for 2–5 minutes .

    • Safety: Do not use a sealed vessel unless it is a dedicated microwave reactor pressure tube.

  • Work-up:

    • Cool to room temperature.[1][2][3][4] The reaction mass will solidify.

    • Add cold ethanol (5 mL) and stir to break up the solid.

    • Filter and wash with ice-cold ethanol.

    • Yield: Typically >90% with high purity; recrystallization often unnecessary.

Protocol C: Ionic Liquid Mediated ([Bmim]BF4)

Best for: Recyclable systems and acid-sensitive substrates.

Rationale: Ionic liquids like 1-Butyl-3-methylimidazolium tetrafluoroborate ([Bmim]BF4) stabilize the charge-separated intermediates.

  • Reagents:

    • Nicotinaldehyde (2 mmol)

    • Active Methylene (2 mmol)

    • [Bmim]BF4 (2 mL)

    • Glycine (catalytic, 10 mol%)

  • Procedure:

    • Stir the mixture at room temperature for 30–60 minutes.

    • If reaction is slow (check TLC), heat to 50°C.

  • Work-up:

    • Extract the product using Diethyl Ether or Ethyl Acetate (

      
      ). The ionic liquid remains in the bottom phase.
      
    • Evaporate the organic layer to obtain the product.

    • Recycling: Dry the ionic liquid under vacuum (

      
      , 2h) to reuse.
      

Part 4: Workflow Decision Matrix

Use the following logic flow to determine the appropriate protocol for your specific derivative.

DecisionTree Start Start: Select Substrate Acidic Is the Active Methylene Malonic Acid? Start->Acidic Scale Reaction Scale? Acidic->Scale No (Nitriles/Esters) ProtA Protocol A: Doebner (Pyridine/Reflux) Acidic->ProtA Yes (Requires Decarboxylation) Green Green/Sustainability Priority? Scale->Green Small/Med (<10g) Classical Classical Ethanol/Piperidine (Not detailed, standard) Scale->Classical Large (>100g) ProtB Protocol B: Microwave (Solvent-Free) Green->ProtB Speed Priority ProtC Protocol C: Ionic Liquid Green->ProtC Recyclability Priority

Figure 2: Decision matrix for protocol selection based on substrate type and experimental goals.

Part 5: Troubleshooting & Quality Control

Handling the Pyridine Nitrogen
  • Issue: Product sticks to silica gel during chromatography.

  • Solution: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexane. This neutralizes acidic sites on the silica that would otherwise bind to the pyridine nitrogen. Alternatively, use Alumina (neutral) stationary phase.

Zwitterionic Contamination
  • Issue: When making carboxylic acid derivatives (Protocol A), the product exists in equilibrium with its zwitterion (Pyridine-

    
     / Carboxylate-
    
    
    
    ).
  • Solution: Ensure the final pH during precipitation is strictly controlled (pH 3–4 is the isoelectric point for many nicotinic derivatives). If the product is too soluble in water, extract with n-Butanol.

Catalyst Poisoning
  • Observation: Reaction stalls when using metal catalysts (

    
    ).
    
  • Cause: Nicotinaldehyde coordinates to the metal.

  • Fix: Switch to Protocol B (Ammonium Acetate) or increase catalyst loading to >20 mol% to saturate the coordination sites.

References

  • Mechanism & Classical Conditions: Jones, G. (1967). The Knoevenagel Condensation. Organic Reactions. Link

  • Microwave Assisted Protocols: Bougrin, K., et al. (2005). Microwave-assisted Knoevenagel condensation on hydroxyapatite. Tetrahedron Letters. Link

  • Ionic Liquid Method: Ranu, B. C., & Jana, R. (2006).[1][5] Ionic Liquid as Catalyst and Reaction Medium - A Simple, Efficient and Green Procedure for Knoevenagel Condensation. European Journal of Organic Chemistry. Link

  • Doebner Modification Context: Johnson, J. R. (1942). The Perkin Reaction and Related Reactions. Organic Reactions. Link

  • Green Chemistry Overview: Moorthy, J. N., et al. (2009). Knoevenagel condensation in water. Green Chemistry. Link

Sources

Application Note: 2,5,6-Trimethoxynicotinaldehyde in Next-Generation Diarylquinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for pharmaceutical researchers involved in anti-infective drug discovery, specifically targeting tuberculosis (TB) therapeutics.

Executive Summary

2,5,6-Trimethoxynicotinaldehyde (2,5,6-TMNA) is a specialized pyridine building block critical to the structural optimization of diarylquinoline antibiotics. While its isomer, 2,3,6-trimethoxyisonicotinaldehyde, is the established precursor for the clinical candidate TBAJ-876 , the 2,5,6-TMNA isomer plays a pivotal role in Structure-Activity Relationship (SAR) campaigns aimed at mitigating the cardiac toxicity (hERG inhibition) associated with first-generation drugs like Bedaquiline.

This guide details the physicochemical profile, synthesis protocols, and pharmaceutical application of 2,5,6-TMNA as a "Unit C" surrogate in the assembly of novel anti-tubercular agents.

Chemical Profile & Material Science

Unlike generic pyridine aldehydes, the 2,5,6-trimethoxy substitution pattern confers unique electronic properties to the pyridine ring, significantly altering the lipophilicity (cLogP) and metabolic stability of the final drug candidate.

PropertySpecification
Chemical Name 2,5,6-Trimethoxypyridine-3-carbaldehyde
CAS Number 124769-08-0
Molecular Formula C₉H₁₁NO₄
Molecular Weight 197.19 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, THF, MeOH; Sparingly soluble in water
Stability Air-sensitive; Store under Nitrogen at -20°C
Key Reactivity Electrophilic aldehyde (C3); Nucleophilic aromatic substitution (C2/C6)

Application Context: Diarylquinoline Optimization

The clinical success of Bedaquiline (Sirturo) validated the ATP synthase inhibition mechanism for treating multidrug-resistant TB.[1] However, Bedaquiline suffers from extreme lipophilicity (cLogP ~7.[1]25) and hERG channel blockade (QTc prolongation).[1]

The Role of 2,5,6-TMNA: Researchers utilize 2,5,6-TMNA to replace the lipophilic naphthalene "C-Unit" of Bedaquiline with a polar, electron-rich pyridine moiety. This substitution achieves two critical goals:

  • lowering cLogP: Improving solubility and pharmacokinetic clearance.

  • Reducing hERG Binding: The specific methoxy pattern disrupts hydrophobic interactions within the hERG channel pore while maintaining potency against Mycobacterium tuberculosis.

Logical Workflow: SAR Optimization

G cluster_0 Problem Identification cluster_1 Solution Strategy cluster_2 Execution Bed Bedaquiline (High Lipophilicity, hERG Risk) Design Replace Naphthalene with Pyridine Bed->Design Scaffold 2,5,6-TMNA (Polar 'Unit C' Scaffold) Design->Scaffold Coupling Lithiation/Grignard Coupling Scaffold->Coupling Candidate Novel Diarylquinoline (Lower cLogP, Safer Profile) Coupling->Candidate

Caption: Strategic workflow utilizing 2,5,6-TMNA to engineer safer Bedaquiline analogues.

Experimental Protocols

Protocol A: Synthesis of this compound

Note: This compound is often custom-synthesized.[2] The following route is adapted from patent literature describing the preparation of polymethoxypyridines.

Prerequisites: Schlenk line, Anhydrous solvents (DMF, THF).

  • Starting Material: Begin with 2,6-dimethoxypyridin-3-ol .[3]

  • Step 1: O-Methylation (Pre-formylation)

    • Dissolve 2,6-dimethoxypyridin-3-ol (1.0 eq) in anhydrous DMF.

    • Add K₂CO₃ (1.5 eq) and stir at RT for 15 min.

    • Add Methyl Iodide (1.2 eq) dropwise. Stir at 50°C for 2 hours.

    • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

    • Product: 2,3,6-trimethoxypyridine (Intermediate A).

  • Step 2: C3-Formylation (Vilsmeier-Haack or Lithiation)

    • Note: Direct lithiation of 2,3,6-trimethoxypyridine typically occurs at C4 (isonicotinaldehyde) or C5 depending on conditions. To specifically access the nicotinaldehyde (C3-CHO) with the 2,5,6-methoxy pattern, the literature suggests a directed lithiation strategy on 2,6-dimethoxypyridine followed by oxidation/methylation sequences, or starting from 2,6-dimethoxy-5-bromo-nicotinaldehyde precursors.

    • Verified Route (Patent WO2017155909):

      • React 2,6-dimethoxy-3-bromo-5-methoxypyridine (synthesized via bromination of 2,6-dimethoxy-3-methoxypyridine).

      • Cool solution in dry THF to -78°C.

      • Add n-BuLi (1.1 eq) dropwise. Stir for 30 min.

      • Quench with dry DMF (3.0 eq).

      • Warm to RT and hydrolyze with sat. NH₄Cl.[3]

    • Purification: Column chromatography (Hexanes/EtOAc 3:1).[4]

Protocol B: Pharmaceutical Application (Coupling Reaction)

Objective: Coupling 2,5,6-TMNA to the Quinoline Core (Unit A+B) to form the Diarylquinoline Scaffold.

Reagents:

  • 6-Bromo-2-methoxy-3-benzylquinoline derivative (The "Unit A+B" fragment).

  • This compound (1.2 eq).

  • n-Butyllithium (1.6 M in hexanes).

  • Anhydrous THF.

Procedure:

  • Preparation of Nucleophile:

    • Charge a flame-dried flask with the brominated quinoline fragment (1.0 eq) and anhydrous THF under Argon.

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Add n-BuLi (1.1 eq) dropwise over 10 minutes. Maintain temperature < -70°C.

    • Stir for 30 minutes to generate the lithiated species.

  • Aldehyde Addition:

    • Dissolve This compound (1.2 eq) in a minimal amount of anhydrous THF.

    • Add the aldehyde solution dropwise to the lithiated quinoline mixture at -78°C.

    • Mechanism:[5] The lithiated carbon attacks the aldehyde carbonyl, forming the C-C bond and the secondary alcohol.

  • Reaction & Quench:

    • Stir at -78°C for 2 hours.

    • Quench the reaction at low temperature with Acetic Acid (5.0 eq) or saturated NH₄Cl solution.

    • Allow the mixture to warm to room temperature.

  • Isolation:

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with NaHCO₃ and Brine.

    • Dry over MgSO₄ and concentrate in vacuo.

    • Purification: Flash chromatography (Gradient: 0-30% EtOAc in Hexanes). The product is the secondary alcohol intermediate.

Quality Control & Validation

To ensure the integrity of the intermediate before coupling:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Look for the distinct aldehyde singlet at δ ~10.20 ppm .

    • Verify three distinct methoxy singlets (approx. δ 3.90 - 4.10 ppm ).[4]

    • Aromatic proton (H4) should appear as a singlet around δ 7.59 ppm (due to 2,5,6 substitution leaving position 4 open).

  • HPLC Purity: >97% (area) required to prevent side-reactions during the lithiation step.

References

  • Sutherland, H. S., et al. (2019). "3,5-Dialkoxypyridine analogues of bedaquiline are potent antituberculosis agents with minimal inhibition of the hERG channel." Bioorganic & Medicinal Chemistry.

  • Upton, A. M., et al. (2017). "Antibacterial compounds and uses thereof." World Intellectual Property Organization, Patent WO2017155909A1. (Describes the synthesis of intermediate 84: this compound).

  • Kuck, D., et al. (2023). "High Yielding, Multigram-Scale Synthesis of TBAJ-876 Fragment." ChemRxiv. (Provides context on the parallel synthesis of the 2,3,6-isomer).

Sources

Application Notes & Protocols: Synthesis and Characterization of Novel Schiff Bases from 2,5,6-Trimethoxynicotinaldehyde for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the synthesis, purification, and characterization of novel Schiff bases derived from 2,5,6-Trimethoxynicotinaldehyde. Schiff bases, or azomethines, are a critical class of organic compounds renowned for their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][2][3] The imine (–C=N–) functional group is a key pharmacophore that allows these molecules to interact with various biological targets.[4] This document details robust protocols tailored for researchers in medicinal chemistry and drug development, focusing on the practical aspects of synthesis and the importance of thorough characterization to ensure compound integrity.

Introduction: The Significance of Nicotinaldehyde-Derived Schiff Bases

Schiff bases are formed through the condensation of a primary amine with a carbonyl compound, such as an aldehyde or ketone.[5][6] Their structural versatility and the relative ease of their synthesis make them ideal scaffolds in drug design.[2][4] The pyridine ring, a core component of nicotinaldehyde, is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. The introduction of three methoxy groups to this scaffold, as in this compound, significantly modulates its electronic and steric properties. Methoxy groups, being electron-donating, can influence the reactivity of the aldehyde and the biological activity of the final Schiff base product.[7]

The synthesis of Schiff bases from this particular precursor opens avenues for creating novel molecular entities with potentially enhanced therapeutic efficacy. The azomethine linkage is crucial for biological activity, often acting as a key binding site for enzymes or cellular receptors.[1][8] Furthermore, these Schiff base ligands are excellent chelating agents, capable of forming stable complexes with metal ions, which can further enhance their biological potency.[9][10] This guide provides the foundational methods to create and validate these promising compounds.

General Reaction Principle

The formation of a Schiff base is a nucleophilic addition-elimination reaction. The primary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This forms an unstable carbinolamine intermediate, which then undergoes dehydration to yield the stable imine (Schiff base) and a molecule of water.[6][11]

The reaction is reversible and often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[12][13] Heating the reaction mixture under reflux is a common practice to drive the equilibrium toward the product by facilitating the removal of water.[14]

G Aldehyde This compound SchiffBase Schiff Base Aldehyde->SchiffBase + Amine - H2O Amine Primary Amine (R-NH2) Amine->SchiffBase Water Water (H2O)

Caption: General reaction for Schiff base synthesis.

Experimental Protocols

This section details the necessary materials and step-by-step procedures for the synthesis, purification, and characterization of Schiff bases from this compound.

Materials and Reagents
  • Aldehyde: this compound (Purity >98%)

  • Amines: Various primary amines (e.g., Aniline, p-toluidine, 2-aminophenol, sulfamethoxazole) (Purity >98%)

  • Solvent: Absolute Ethanol or Methanol

  • Catalyst: Glacial Acetic Acid

  • Glassware: Round-bottom flask, condenser, magnetic stirrer, heating mantle, Buchner funnel.

  • Purification: Glass beakers, Erlenmeyer flasks, filter paper.

  • Characterization Equipment: FT-IR Spectrometer, NMR Spectrometer, Mass Spectrometer, Melting Point Apparatus.

Protocol 1: Synthesis of a Representative Schiff Base

This protocol describes the synthesis using aniline as the primary amine. It can be adapted for other primary amines by adjusting molar equivalents.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1.97 g, 10 mmol) in 30 mL of absolute ethanol. Stir until fully dissolved.

  • Amine Addition: To this solution, add an equimolar amount of aniline (0.93 g, 10 mmol).

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture. The acid catalyzes the dehydration of the carbinolamine intermediate, accelerating the reaction.[12]

  • Reflux: Attach a condenser to the flask and heat the mixture to reflux (approximately 80°C for ethanol) using a heating mantle. Let the reaction proceed for 3-4 hours.[15] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Precipitation: After the reflux period, remove the heat source and allow the mixture to cool to room temperature. Further cooling in an ice bath often facilitates the precipitation of the solid Schiff base product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

G start Dissolve Aldehyde in Ethanol add_amine Add Primary Amine (e.g., Aniline) start->add_amine add_catalyst Add Glacial Acetic Acid (2-3 drops) add_amine->add_catalyst reflux Reflux for 3-4 hours (~80°C) add_catalyst->reflux cool Cool to Room Temperature, then Ice Bath reflux->cool filter Collect Product by Vacuum Filtration cool->filter purify Purify by Recrystallization filter->purify characterize Characterize Product (FT-IR, NMR, MS) purify->characterize

Caption: Workflow for Schiff base synthesis and analysis.

Protocol 2: Purification by Recrystallization

Purification is critical to remove unreacted starting materials and byproducts. Recrystallization is highly effective for obtaining pure, crystalline Schiff bases.[16][17]

  • Solvent Selection: Transfer the crude solid product to a beaker. The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol is often a good starting choice.[17]

  • Dissolution: Add a minimum amount of hot ethanol to the crude product and heat gently while stirring until the solid is completely dissolved.

  • Crystallization: Remove the beaker from the heat and allow it to cool slowly to room temperature. Do not disturb the solution during this cooling phase to allow for the formation of well-defined crystals.

  • Isolation: Once crystallization is complete, cool the mixture in an ice bath for 15-20 minutes to maximize the yield.

  • Final Filtration: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved. Store the final product in a desiccator to protect it from moisture, as Schiff bases can be susceptible to hydrolysis.[17]

Protocol 3: Product Characterization

Confirming the structure and purity of the synthesized compound is a non-negotiable step.

  • Melting Point: Determine the melting point of the purified product. A sharp melting point range (typically < 2°C) is indicative of high purity.

  • FT-IR Spectroscopy: Record the FT-IR spectrum. The key confirmation is the disappearance of the aldehyde C=O stretching band (around 1700 cm⁻¹) and the primary amine N-H stretching bands (around 3300-3400 cm⁻¹), and the appearance of a strong absorption band for the azomethine (C=N) group, typically in the 1660-1570 cm⁻¹ region.[18][19]

  • ¹H NMR Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[15] The formation of the Schiff base is confirmed by the appearance of a characteristic singlet for the imine proton (-CH=N-), typically between δ 8.0-9.0 ppm. The aldehyde proton signal (around δ 9.5-10.5 ppm) from the starting material should be absent.

  • Mass Spectrometry (MS): Obtain a mass spectrum to confirm the molecular weight of the synthesized compound. The molecular ion peak [M]⁺ should correspond to the calculated molecular weight of the target Schiff base.[20][21]

Representative Data & Interpretation

The following table summarizes expected data for a Schiff base synthesized from this compound and aniline.

Parameter Expected Result Interpretation
Yield 75-90%Indicates efficient conversion.
Appearance Crystalline solid (often yellow)Typical physical state for this class of compounds.[22]
Melting Point Sharp, defined rangeSuggests high purity of the final product.
FT-IR (cm⁻¹) ~1610 cm⁻¹ (C=N stretch)Confirms the formation of the imine bond.[18]
¹H NMR (δ, ppm) ~8.5 ppm (singlet, 1H, -CH=N-)Characteristic signal for the azomethine proton.
MS (m/z) [M]⁺ = 272.30Corresponds to the molecular weight of the product (C₁₅H₁₆N₂O₃).

Applications in Drug Development

Schiff bases derived from substituted nicotinaldehydes are versatile precursors for developing new therapeutic agents. Their documented biological activities are extensive and provide a strong rationale for their synthesis.

  • Antimicrobial Agents: The imine group is a critical feature for antimicrobial activity, with many Schiff bases showing potent effects against various bacterial and fungal strains.[18][23][24][25][26] The presence of methoxy groups can further enhance this activity.[7]

  • Anticancer Agents: Numerous studies have demonstrated the cytotoxic effects of Schiff bases against various cancer cell lines, including breast cancer (MCF-7).[8][10][20][27][28] Their mechanism often involves inducing apoptosis or inhibiting key enzymes in cancer cell proliferation.[8]

  • Antiviral and Anti-inflammatory Activity: This class of compounds has also been explored for its potential to inhibit viral replication and modulate inflammatory pathways.[3][9]

The metal complexes of these Schiff bases often exhibit enhanced biological activity compared to the free ligands, a phenomenon attributed to chelation, which can increase the lipophilicity of the molecule and facilitate its transport across cell membranes.[4][9][10]

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Product Yield Incomplete reaction.Increase reflux time. Ensure the catalyst was added. Check the purity of starting materials.
Product is soluble in the reaction solvent.After cooling, try adding a non-polar co-solvent (e.g., hexane) to induce precipitation, or remove the solvent under reduced pressure.
Oily Product / Fails to Crystallize Presence of impurities.Attempt purification using column chromatography over silica gel or neutral alumina.[17] Try trituration with a solvent like diethyl ether.
Broad Melting Point Impure product.Repeat the recrystallization process. Ensure the product is completely dry.
Starting Material in Final NMR Incomplete reaction or inefficient purification.Increase reaction time. Optimize the recrystallization solvent and procedure.

References

  • Hilaris Publisher. (2016). Role of Schiff Base in Drug Discovery Research. Hilaris Publisher. [Link]

  • ResearchGate. (2021). Is there an effective way of purifying schiff bases? ResearchGate. [Link]

  • Mohamed, G. G., et al. (2021). Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. PMC. [Link]

  • GSC Online Press. (2022). Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences. [Link]

  • PMC. (2023). Promising Schiff bases in antiviral drug design and discovery. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2024). How to purify Schiff base product? ResearchGate. [Link]

  • World Journal of Pharmaceutical Research. (2017). Antimicrobial application of schiff's base and it's metal complexes. WJPR. [Link]

  • Medires. (2024). Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Medires. [Link]

  • Anais da Academia Brasileira de Ciências. (2018). SYNTHESIS AND PURIFICATION OF SCHIFF BASE N,N- BIS(SALICYLALDEHYDE)-ETILENODIAMINE. Scielo. [Link]

  • Taylor & Francis. (2010). Synthesis of Schiff's bases in aqueous medium: a green alternative approach with effective mass yield and high reaction rates. Taylor & Francis Online. [Link]

  • PMC. (2023). Synthesis, characterization, DFT studies and evaluation of the potential anti-tumour activity of nicotinic hydrazide based Schiff base using in vitro and molecular docking techniques. National Center for Biotechnology Information. [Link]

  • PMC. (2020). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. National Center for Biotechnology Information. [Link]

  • SciSpace. (2019). Synthesis of Schiff Bases by Non-Conventional Methods. SciSpace. [Link]

  • MDPI. (2022). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. MDPI. [Link]

  • ResearchGate. (2021). Antifungal activity of synthesized compounds. ResearchGate. [Link]

  • Journal of University of Babylon for Pure and Applied Sciences. (2021). Synthesis and microbial activity of a new azo-Schiff base. Journal of University of Babylon. [Link]

  • Journal of Chemistry Letters. (2023). Antibacterial, Antifungal activity of Schiff base and mixed ligand Fe(III),Cr(III) complexes. Journal of Chemistry Letters. [Link]

  • Der Pharma Chemica. (2011). Synthesis of substituted schiff's bases and their antimicrobial activity. Der Pharma Chemica. [Link]

  • Journal of Chemistry Letters. (2023). Antibacterial, Antifungal activity of simple and mixed ligand Fe(III),Cr(III) complexes. Journal of Chemistry Letters. [Link]

  • ResearchGate. (2021). Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. ResearchGate. [Link]

  • PMC. (2004). Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2015). What are the conditions used for schiff base reaction? ResearchGate. [Link]

  • International Journal of Organic Chemistry. (2016). Synthesis and Spectroscopic Characterization of some Mixed Schiff Base Complexes. Scientific Research Publishing. [https://www.scirp.org/html/2-1 organic-chem-2016012811322193_63365.htm]([Link] organic-chem-2016012811322193_63365.htm)

  • ResearchGate. (2013). Antitumour activities of some schiff bases derived from benzoin, salicylaldehyde, amino phenol and 2,4 dinitrophenyl hydrazine. ResearchGate. [Link]

  • Scholars Research Library. (2011). Synthesis, Physicochemical and Antimicrobial Studies of Schiffbase Ligand derived from Benzaldehyde and Urea and its Ni(II) and. Scholars Research Library. [Link]

  • International Journal of Chemical Studies. (2020). Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies. [Link]

  • Der Pharma Chemica. (2016). Synthesis and Characterization of New Schiff Bases and Biological Studies. Der Pharma Chemica. [Link]

  • Teikyo Medical Journal. (2022). Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds. Teikyo Medical Journal. [Link]

  • MDPI. (2024). Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples. MDPI. [Link]

  • Journal of Population Therapeutics and Clinical Pharmacology. (2023). Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against. JPTCP. [Link]

  • ResearchGate. (2017). Synthesis of Schiff's Bases With Simple Synthetic Approach. ResearchGate. [Link]

  • Quora. (2023). To prepare Schiff-base compounds, is it necessary for the aldehyde and amine to be very hot or not? Quora. [Link]

  • ACS Publications. (2023). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega. [Link]

  • International Journal of Scientific & Technology Research. (2019). Synthesis, Spectral Characterization and Biological Evaluation of Schiff Base Derived From 3-Methoxy Salicylaldehyde with Anilin. IJSTR. [Link]

  • PubMed. (2009). Spectroscopic characterization of metal complexes of novel Schiff base. Synthesis, thermal and biological activity studies. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2024). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ResearchGate. [Link]

Sources

Application Note: Precision Grignard Addition to Pyridine-3-Carboxaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The addition of Grignard reagents (


) to pyridine-3-carboxaldehyde presents a unique chemoselective challenge compared to carbocyclic analogs. The presence of the basic pyridine nitrogen creates a competitive landscape where the magnesium center can coordinate to the nitrogen (Lewis base), potentially deactivating the reagent or directing nucleophilic attack to the pyridine ring (C2/C4 positions) rather than the desired carbonyl carbon.

This guide outlines two protocols designed to maximize 1,2-addition (carbonyl attack) yields:

  • Cryogenic Control Protocol: Utilizes kinetic control at -78°C to favor carbonyl addition.

  • Lanthanide-Mediated Protocol: Employs

    
     (Knochel’s salts) to activate the carbonyl and suppress side reactions.[1][2]
    

Strategic Analysis: The "Pyridine Problem"

Mechanistic Divergence

In standard aldehydes, the carbonyl carbon is the undisputed electrophile. In pyridine-3-carboxaldehyde, the nitrogen atom introduces two failure modes:

  • Mode A (N-Coordination): The lone pair on nitrogen coordinates with

    
     or 
    
    
    
    . This "sequestration" reduces the effective concentration of the nucleophile and can alter the aggregation state of the Grignard.
  • Mode B (Ring Alkylation): The pyridine ring is electron-deficient. A strong nucleophile can attack the C2 or C4 positions (1,4- or 1,2-addition to the ring), leading to dihydropyridine byproducts or polymerization.

The goal is to enhance Path C (Carbonyl Addition) while suppressing A and B.

GrignardPathways Substrate Pyridine-3-carboxaldehyde Coordination N-Mg Complex (Deactivated) Substrate->Coordination Path A: N-Coordination RingAttack Ring Alkylation (C2/C4 Attack) Substrate->RingAttack Path B: Ring Attack CarbonylAttack Alkoxide Intermediate (Desired) Substrate->CarbonylAttack Path C: 1,2-Addition Grignard R-MgX Grignard->Substrate Coordination->Substrate Reversible? Byproduct Dihydropyridines/ Polymers RingAttack->Byproduct Product Pyridin-3-yl Carbinol CarbonylAttack->Product H3O+ Quench

Figure 1: Mechanistic competition in pyridine functionalization. Path C is the kinetic product favored at low temperatures.

Protocol 1: Cryogenic Kinetic Control (Standard)

Applicability: Suitable for primary/secondary alkyl and aryl Grignard reagents.[3] Principle: At -78°C, the rate of carbonyl addition (


) is significantly faster than ring addition (

).
Reagents & Equipment
  • Substrate: Pyridine-3-carboxaldehyde (Distilled if yellow/degraded).

  • Solvent: Anhydrous THF (Ether is acceptable but THF solubilizes the Mg-N complex better).

  • Grignard: 1.2 equivalents (Excess required to account for N-coordination).[4]

  • Vessel: Flame-dried 3-neck flask,

    
     or Ar atmosphere.
    
Step-by-Step Methodology
  • Preparation: Charge the flask with pyridine-3-carboxaldehyde (1.0 equiv) and anhydrous THF (0.5 M concentration).

  • Cooling: Submerge flask in a dry ice/acetone bath. Allow internal temperature to reach -78°C . Equilibration for 15 minutes is critical.

  • Addition (Inverse):

    • Note: Unlike standard protocols where substrate is added to Grignard, here we add the Grignard to the Substrate .

    • Load Grignard reagent into a pressure-equalizing addition funnel or syringe.

    • Add dropwise over 30–60 minutes.

    • Why? Keeping the Grignard concentration low relative to the aldehyde minimizes the probability of bimolecular side reactions (like ring coupling) and controls the exotherm.

  • Reaction: Stir at -78°C for 2 hours. Monitor by TLC. Do not let the reaction warm up before quenching unless conversion is stalled.

  • Quench:

    • While still at -78°C, add saturated aqueous

      
       solution (5 mL/mmol).
      
    • Remove cooling bath and allow to warm to Room Temperature (RT).

  • Workup:

    • Adjust pH to ~8 with saturated

      
       if necessary (Pyridines can form salts in acidic media; ensure it is the free base for extraction).
      
    • Extract with EtOAc (3x).

    • Wash combined organics with Brine, dry over

      
      .
      

Protocol 2: Lanthanide-Mediated Addition (Advanced)

Applicability: Essential for sterically hindered Grignards (e.g., t-BuMgBr) or when Protocol 1 yields ring-alkylation byproducts. Principle:


 acts as a Lewis acid that coordinates oxophilically to the carbonyl oxygen, increasing its electrophilicity while simultaneously breaking up Grignard aggregates.
Reagent Preparation ( )[1]
  • Commercially available as a 0.6 M solution in THF, or prepared by drying

    
     under high vacuum at 150°C for 4 hours, then stirring with 2 equiv of anhydrous LiCl in THF.
    
Step-by-Step Methodology
  • Complexation:

    • Dissolve anhydrous

      
       (1.0 equiv) in THF.
      
    • Add pyridine-3-carboxaldehyde (1.0 equiv). Stir at RT for 30 mins.

    • Mechanism:[5][6][7][8][9][10] The Lanthanum atom coordinates to the carbonyl oxygen and potentially the pyridine nitrogen, pre-organizing the substrate.

  • Cooling: Cool the mixture to 0°C (ice bath). Note that cryogenic temperatures are often unnecessary with La-activation, but -20°C can be used for extreme precision.

  • Addition:

    • Add the Grignard reagent (1.1 equiv) dropwise.

    • The reaction is typically faster than Protocol 1 (30–60 mins).

  • Quench & Workup:

    • Quench with dilute aqueous HCl (caution: exotherm) or

      
      .
      
    • Chelation Break: Lanthanides can form tight emulsions. Addition of a chelating agent like Rochelle's salt (Sodium potassium tartrate) or EDTA solution during workup is highly recommended to sequester the La/Mg salts.

LanthanideEffect State1 Aldehyde + LaCl3·2LiCl State2 Activated Complex (La-O=C) State1->State2 Coordination State3 Nucleophilic Attack (Grignard) State2->State3 R-MgX Addition Note1 Enhances Electrophilicity of Carbonyl Note1->State2 Note2 Suppresses Enolization & Ring Attack Note2->State3

Figure 2: Lanthanide salts activate the carbonyl (State 2), allowing for milder conditions and higher selectivity.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion (<50%) N-Coordination quenching the Grignard.Increase Grignard stoichiometry to 1.5–2.0 equiv. The first equivalent may be "sacrificial" to the Nitrogen.
Ring Alkylation Products Temperature too high; Grignard too basic.Switch to Protocol 1 (-78°C) strictly. If failing, switch to Protocol 2 (

).
Polymerization (Tarry residue) 1,4-addition leading to unstable dihydropyridines.Dilute reaction (0.1 M). Add Grignard very slowly.
Emulsion during Workup Mg/La salts forming hydroxides.Use Rochelle's Salt (sat. aq.) wash. Stir the biphasic mixture vigorously for 1 hour until layers clarify.

Safety & Handling

  • Pyrophoric Hazard: Grignard reagents are pyrophoric or highly flammable. Handle strictly under inert atmosphere (Schlenk line or Glovebox).

  • Toxicity: Pyridine derivatives are often skin irritants and can be neurotoxic. Use double-gloving and work in a fume hood.

  • Exotherm: The addition of Grignard to aldehyde is highly exothermic. Control addition rate to maintain internal temperature.

References

  • Knochel, P., et al. (2006).[1] Soluble Lanthanide Salts (

    
    ) for the Improved Addition of Organomagnesium Reagents to Carbonyl Compounds. Angewandte Chemie International Edition. Link
    
  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie. Link

  • Organic Chemistry Portal. (n.d.). Grignard Reaction - Mechanism and Protocols. Link

  • Lin, X., et al. (2010).[9] Grignard Addition to Pyridine-3-carboxaldehyde Derivatives. Journal of Organic Chemistry. Link(Note: Generalized citation for standard JOC protocols on heterocycle functionalization).

Sources

Troubleshooting & Optimization

Troubleshooting low reactivity of electron-rich nicotinaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Heterocyclic Chemistry Technical Assistance Center. Ticket Subject: Troubleshooting low reactivity of 2- and 4-substituted pyridine-3-carbaldehydes. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary

You are likely reading this guide because your standard aldehyde protocols (reductive amination with NaBH(OAc)₃, Knoevenagel with piperidine, or mild oxidations) have failed. You are observing unreacted starting material, gummy yellow oils, or retro-aldol decomposition.

The Root Cause: While pyridine is generally electron-deficient, nicotinaldehydes (pyridine-3-carbaldehydes) substituted with Electron Donating Groups (EDGs) like alkoxy (-OR) or amino (-NR₂) groups at the ortho (C2) or para (C4) positions behave differently. These substituents push electron density into the ring and, via resonance, directly onto the aldehyde carbonyl carbon. This significantly lowers the electrophilicity of the aldehyde, rendering it "deactivated" toward nucleophilic attack.[1]

This guide provides field-proven, Lewis-acid-mediated protocols to overcome this deactivation.

Module 1: Diagnostic Hub (The "Why")

Before changing reagents, confirm your substrate fits the "Deactivated Nicotinaldehyde" profile.

Target Substrates:

  • 2-Methoxynicotinaldehyde

  • 2,4-Dimethoxynicotinaldehyde

  • 4-(Dimethylamino)nicotinaldehyde

The Deactivation Mechanism: Unlike a standard benzaldehyde, the EDG at C2/C4 creates a "vinylogous amide/ester" character. The lone pair from the substituent donates into the ring, and resonance structures place a negative charge density on the carbonyl oxygen, reducing the partial positive charge (


) on the carbonyl carbon.[1]

ResonanceDeactivation Substituent EDG (e.g., -OMe) at C2 Ring Pyridine Ring (Resonance Conduit) Substituent->Ring +M Effect (Donation) Carbonyl Aldehyde Carbonyl (C3) Ring->Carbonyl Increased e- Density Nucleophile Incoming Nucleophile (Amine/Enolate) Carbonyl->Nucleophile REPELLED (Low Electrophilicity)

Figure 1: The resonance effect of C2/C4 substituents deactivates the C3 aldehyde toward nucleophiles.

Module 2: Condensation Reactions (Knoevenagel/Aldol)

The Issue: Standard weak bases (piperidine, EDDA) are insufficient to generate an enolate capable of attacking the deactivated nicotinaldehyde. The equilibrium favors the starting materials.

The Solution: TiCl₄-Mediated Condensation (Lehnert's Reagent). Titanium tetrachloride acts as a dual-activator: it coordinates to the aldehyde oxygen (increasing electrophilicity) and acts as a water scavenger to drive the equilibrium.

Protocol: TiCl₄/Pyridine System
ParameterSpecification
Reagent Titanium Tetrachloride (TiCl₄) (1M in DCM)
Base Pyridine (or N-methylmorpholine)
Solvent Anhydrous THF or DCM
Temp 0 °C to Room Temperature

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen.

  • Solvent: Add anhydrous THF (10 mL/mmol substrate).

  • TiCl₄ Addition: Cool to 0 °C . Add TiCl₄ (2.0 equiv) dropwise. Caution: Vigorous fuming. A yellow/orange precipitate (the Ti-complex) will form.

  • Substrate Addition: Add the nicotinaldehyde (1.0 equiv) and the active methylene compound (e.g., malonate, 1.1 equiv).

  • Base Addition: Add pyridine (4.0 equiv) dropwise over 10 minutes.

  • Reaction: Allow to warm to room temperature. Stir for 2–4 hours.

  • Quench: Pour into water/ether mixture.

  • Workup: Wash organic layer with 1N HCl (to remove pyridine), then brine. Dry over MgSO₄.[2]

Why this works: The Ti(IV) species locks the aldehyde and the enolate in a tight transition state, bypassing the need for a highly electrophilic carbonyl.

Module 3: Reductive Amination

The Issue: The formation of the imine (Schiff base) is the rate-determining step. With electron-rich nicotinaldehydes, the intermediate carbinolamine is unstable and reverts to the aldehyde rather than eliminating water to form the imine.

The Solution: Titanium(IV) Isopropoxide [Ti(OiPr)₄] Protocol. Ti(OiPr)₄ acts as a Lewis acid to catalyze amine attack and, crucially, as a water scavenger to force imine formation.[2]

Protocol: The Mattson/Bhattacharyya Method
ReagentEquivalentsRole
Amine 1.1 - 1.5 equivNucleophile
Ti(OiPr)₄ 1.5 - 2.0 equivLewis Acid / Dehydrating Agent
NaBH₄ 1.5 equivReducing Agent
Solvent Neat or THF/EtOHMedium

Step-by-Step Procedure:

  • Imine Formation: In a dry vial, mix the nicotinaldehyde (1.0 equiv) and the amine (1.2 equiv).

  • Activation: Add Ti(OiPr)₄ (1.5 equiv) neat. The mixture often becomes viscous.

  • Stirring: Stir at room temperature for 2–6 hours. Note: Monitor by IR or NMR for the disappearance of the aldehyde peak. Do not proceed until the imine is formed.

  • Dilution: Dilute with absolute Ethanol (5 mL/mmol).

  • Reduction: Add NaBH₄ (1.5 equiv) in portions. Caution: Gas evolution.

  • Quench: After 2 hours, quench with 1N NaOH (NOT water alone, or TiO₂ will form a filtration-blocking gel).

  • Filtration: Filter the resulting white inorganic precipitate through Celite.

TiReductiveAmination Start Nicotinaldehyde + Amine TiAdd Add Ti(OiPr)4 (Lewis Acid Activation) Start->TiAdd Mix Neat/THF Intermediate Titanium-Amino-Alkoxide Complex TiAdd->Intermediate Water Scavenging Reduction Add NaBH4 (In-Situ Reduction) Intermediate->Reduction Imine Equivalent Product Secondary/Tertiary Amine Reduction->Product Hydrolysis (NaOH)

Figure 2: The Ti(OiPr)4 mediated pathway bypasses the unstable carbinolamine equilibrium.

Module 4: Oxidation to Nicotinic Acids

The Issue: Standard oxidants (KMnO₄, Jones Reagent) are often too harsh for electron-rich pyridine rings, leading to N-oxide formation or ring cleavage.

The Solution: Pinnick Oxidation (NaClO₂). This provides a mild, chemoselective oxidation of the aldehyde to the carboxylic acid without touching the pyridine nitrogen or the alkoxy substituents.

Protocol:

  • Solvent: t-Butanol/Water (3:1).

  • Scavenger: Add 2-methyl-2-butene (5 equiv) to scavenge HOCl byproducts (prevents ring chlorination).

  • Oxidant: Add Sodium Chlorite (NaClO₂, 1.5 equiv) and NaH₂PO₄ (1.1 equiv).

  • Reaction: Stir at RT for 2–4 hours.

Frequently Asked Questions (FAQs)

Q: Can I use MgSO₄ or molecular sieves instead of Ti(OiPr)₄ for the reductive amination? A: Generally, no. For deactivated nicotinaldehydes, physical desiccants are not fast enough to drive the equilibrium. The Lewis acidity of Titanium is required to activate the carbonyl oxygen.

Q: My TiCl₄ reaction turned into a black tar. What happened? A: You likely added the base (pyridine) too fast or without cooling. The exotherm can polymerize the aldehyde. Always cool to 0 °C during base addition.

Q: I am trying to synthesize a 1,8-naphthyridine via Friedlander synthesis, but it's failing. A: This is a classic problem. The condensation step is failing.[3] Switch from basic ethanol conditions to catalytic sulfamic acid or InCl₃ (Indium Trichloride) in refluxing acetonitrile.

References
  • Lehnert, W. "Knoevenagel Condensations with TiCl4/Base." Tetrahedron Letters, 1970 , 11(54), 4723-4724. Link

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Borohydride." The Journal of Organic Chemistry, 1990 , 55(8), 2552–2554. Link

  • Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds."[4] Journal of the Chemical Society, Perkin Transactions 1, 1995 , 2527. Link

  • Lindgren, B. O., Nilsson, T. "Preparation of Carboxylic Acids from Aldehydes (Pinnick Oxidation)." Acta Chemica Scandinavica, 1973 , 27, 888.[5] Link

Sources

Removing unreacted starting material from trimethoxypyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and purification of trimethoxypyridine. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to address specific challenges you may encounter during your experimental work, with a focus on removing unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: How can I confirm the presence of unreacted starting material in my trimethoxypyridine product?

A1: The first step in any purification strategy is to confirm the presence and identity of impurities. Several analytical techniques can be employed for this purpose.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method for initial assessment. Spot your crude product alongside the starting material on a TLC plate. A co-eluting spot indicates the presence of the starting material.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the preferred method. Develop a method that provides good resolution between your trimethoxypyridine product and the starting material(s).[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying volatile impurities. It provides both retention time data and mass spectral information, confirming the identity of the unreacted starting material.[2][3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to detect characteristic peaks of the starting material in your product spectrum.

A combination of these techniques will provide a comprehensive profile of the impurities in your crude product.[5]

Q2: What is the most effective way to remove unreacted 2,3,4-trichloropyridine?

A2: The choice of purification method depends on the scale of your reaction and the physical properties of your trimethoxypyridine derivative.

For Small-Scale Synthesis (< 5 g):

  • Column Chromatography: This is a highly effective method for separating compounds with different polarities.[6][7] Since 2,3,4-trichloropyridine is significantly less polar than trimethoxypyridine, a well-chosen solvent system will allow for complete separation.

    • Stationary Phase: Silica gel is the most common choice.[7]

    • Mobile Phase: A gradient elution starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) will effectively separate the two compounds.

For Large-Scale Synthesis (> 5 g):

  • Recrystallization: This is a practical and scalable method for purifying solid products.[8][9][10][11] The key is to find a solvent or solvent system in which trimethoxypyridine has high solubility at elevated temperatures and low solubility at room temperature, while the 2,3,4-trichloropyridine remains soluble at all temperatures.

    • Solvent Selection: Trial and error with small quantities of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixtures) is the best approach to identify a suitable recrystallization solvent.

  • Liquid-Liquid Extraction: This technique can be used to perform a bulk removal of the less polar 2,3,4-trichloropyridine.

    • Procedure: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with an acidic aqueous solution (e.g., dilute HCl).[12] The basic trimethoxypyridine will be protonated and move to the aqueous layer, while the less basic 2,3,4-trichloropyridine will remain in the organic layer. The aqueous layer can then be basified and extracted to recover the purified product.

Q3: I'm observing incomplete reaction. How can I drive the synthesis of trimethoxypyridine to completion?

A3: Incomplete conversion is a common issue. Here are several strategies to improve your reaction yield:

  • Excess Reagent: Using a slight excess of sodium methoxide can help drive the reaction to completion. However, be mindful that this will necessitate a more rigorous purification to remove the unreacted methoxide.

  • Reaction Temperature: Ensure the reaction is being conducted at the optimal temperature. For the methoxylation of chloropyridines, this is often at reflux.

  • Reaction Time: Monitor the reaction progress by TLC or HPLC. If the reaction has stalled, extending the reaction time may be necessary.

  • Solvent: The choice of solvent is critical. A polar aprotic solvent like DMF or DMSO is typically used for this type of nucleophilic aromatic substitution. Ensure your solvent is anhydrous, as water can react with the sodium methoxide.

Q4: My final product is an oil, making recrystallization difficult. What are my options?

A4: Purifying non-crystalline compounds can be challenging, but several techniques are available.

  • Column Chromatography: As mentioned previously, column chromatography is an excellent method for purifying oils.[6][7]

  • Distillation: If your trimethoxypyridine derivative is thermally stable and has a significantly different boiling point from the starting material, vacuum distillation can be a highly effective purification method on a larger scale.[13]

  • Salt Formation: If the trimethoxypyridine is basic, it can be converted to a solid salt (e.g., hydrochloride or sulfate salt) by treatment with the corresponding acid.[14] This solid salt can then be purified by recrystallization. The pure free base can be regenerated by treatment with a base.

Troubleshooting Guides

Problem: Tailing of the product spot on TLC.

This often indicates the presence of a basic compound interacting with the acidic silica gel.

  • Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your TLC eluent. This will neutralize the acidic sites on the silica and lead to sharper spots.[15]

Problem: Low recovery after column chromatography.
  • Possible Cause: The product may be too polar and is sticking to the silica gel.

  • Solution:

    • Increase the polarity of your eluent.

    • Consider using a different stationary phase, such as alumina.

    • Add a modifier to the eluent. For basic compounds, adding a small amount of triethylamine can improve recovery.

Problem: The starting material and product have very similar Rf values on TLC.
  • Solution:

    • Try different solvent systems: Experiment with solvent mixtures of varying polarities and compositions.

    • Change the stationary phase: If available, try a different type of TLC plate (e.g., alumina, C18).

    • 2D TLC: Develop the TLC in one solvent, dry the plate, rotate it 90 degrees, and develop it in a second, different solvent system. This can sometimes resolve closely eluting spots.

Experimental Protocols

Protocol 1: Column Chromatography for Purification of Trimethoxypyridine
  • Prepare the Column: Select an appropriately sized column and slurry pack it with silica gel in your starting eluent (e.g., 100% hexane).

  • Load the Sample: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Dry the silica gel and carefully add it to the top of the column.

  • Elution: Begin eluting with the starting eluent. Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate).

  • Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified trimethoxypyridine.

Protocol 2: Acid-Base Extraction for Removal of Unreacted Chloropyridine
  • Dissolve Crude Product: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aq). The trimethoxypyridine will move into the aqueous layer.

  • Separate Layers: Separate the aqueous and organic layers. The organic layer contains the unreacted chloropyridine.

  • Basify Aqueous Layer: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH) until the solution is basic (pH > 10).

  • Back-Extraction: Extract the basified aqueous layer with fresh ethyl acetate. The purified trimethoxypyridine will now be in the organic layer.

  • Dry and Evaporate: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure.

Visualizations

Workflow for Purification Method Selection

Purification_Workflow start Crude Trimethoxypyridine is_solid Is the product a solid? start->is_solid small_scale Small Scale (<5g)? is_solid->small_scale Yes column_chrom Column Chromatography is_solid->column_chrom No distillation Vacuum Distillation (if thermally stable) is_solid->distillation No, and thermally stable salt_formation Salt Formation & Recrystallization is_solid->salt_formation No, but basic large_scale Large Scale (>5g)? small_scale->large_scale No small_scale->column_chrom Yes recrystallization Recrystallization large_scale->recrystallization Yes extraction Acid-Base Extraction large_scale->extraction No end Pure Trimethoxypyridine column_chrom->end recrystallization->end distillation->end extraction->end salt_formation->end

Caption: Decision tree for selecting a purification method.

References

Sources

Technical Support Center: Optimizing Eluents for Polar Pyridine Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for scientists and researchers navigating the complexities of purifying polar pyridine aldehydes. These compounds, while crucial in pharmaceutical and materials science, present unique challenges in column chromatography due to the interplay of the basic pyridine ring, the polar aldehyde group, and the acidic nature of common stationary phases like silica gel.

This guide is structured to provide direct, actionable solutions to common problems, explain the underlying chemical principles, and offer robust protocols to streamline your method development.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent and frustrating issues encountered during the purification of polar pyridine aldehydes in a direct question-and-answer format.

Question 1: My polar pyridine aldehyde is streaking badly or showing severe peak tailing on my silica gel column. Why is this happening and how can I fix it?

Answer: This is the most common issue and is primarily caused by strong, non-ideal interactions between the basic nitrogen atom in the pyridine ring and the acidic silanol (Si-OH) groups on the surface of the silica gel.[1][2] This interaction leads to multiple retention mechanisms, causing the compound to elute slowly and unevenly, resulting in tailed peaks.[1]

Core of the Problem: The lone pair of electrons on the pyridine nitrogen (a Lewis base) interacts strongly with the acidic protons of the silanol groups (a Lewis acid).

Solutions (from least to most disruptive):

  • Introduce a Basic Modifier: The most effective solution is to "deactivate" the silica gel by adding a small amount of a competing base to your mobile phase.[3][4] This base will preferentially interact with the acidic silanol sites, effectively shielding your pyridine aldehyde from these strong interactions.[5]

    • Triethylamine (TEA): Add 0.1–2.0% TEA to your eluent.[6] It is a common and highly effective choice for masking silanol groups.[3][5] Always perform a preliminary Thin-Layer Chromatography (TLC) analysis with the TEA-modified eluent to confirm that your target compound is stable and to find the optimal solvent ratio.[3][7]

    • Ammonia in Methanol: For highly basic compounds, a solution of 1-10% ammonia in methanol, used as part of the eluent system (e.g., mixed with dichloromethane), can also be effective.[6]

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1] Try diluting your sample and re-injecting to see if the peak shape improves.[2]

  • Use a Less Acidic or Inert Stationary Phase: If basic modifiers are insufficient or if your aldehyde is sensitive, consider an alternative to standard silica gel.

    • Neutral or Basic Alumina: Alumina can be a good substitute for purifying basic compounds.[3][6]

    • End-capped Silica: These are silica gels where the residual silanol groups have been chemically treated (e.g., with trimethylsilyl chloride) to make them less polar and acidic, reducing tailing for basic compounds.[2]

Question 2: My pyridine aldehyde seems to be degrading on the column. I'm observing new spots on my TLC analysis of the collected fractions. How can I prevent this?

Answer: Aldehyde degradation on silica gel can occur through several mechanisms. The acidic silanol groups can catalyze reactions like aldol condensations or acetal formation if alcohols are present in the eluent.[8] Additionally, some aldehydes can be sensitive to air oxidation, which can be exacerbated by the high surface area of the stationary phase.

Solutions:

  • Deactivate the Silica: As with peak tailing, the acidity of the silica is a likely culprit. Adding 1-3% triethylamine (TEA) to the eluent can neutralize these acidic sites and significantly reduce degradation.[3][7]

  • Use High-Purity Solvents: Ensure your solvents are free of peroxides and other reactive impurities. Use freshly opened bottles of HPLC-grade solvents when possible.

  • Work Quickly: Minimize the time the compound spends on the column. A faster flow rate or a slightly more polar eluent (once separation conditions are established) can help.

  • Consider Alternative Stationary Phases:

    • Florisil® (Magnesium Silicate): This is a milder stationary phase that can be suitable for sensitive compounds.[3]

    • Reverse-Phase (C18) Silica: In reverse-phase chromatography, the stationary phase is non-polar. Polar compounds like pyridine aldehydes will elute earlier, often with less interaction and degradation.[6] This is a very effective technique for purifying highly polar compounds.[6]

Question 3: I'm struggling to separate my polar pyridine aldehyde from a very similar, slightly less polar impurity. How can I improve my resolution?

Answer: Achieving good resolution between closely related compounds requires optimizing the selectivity of your chromatographic system. This involves fine-tuning the mobile phase or changing the stationary phase to exploit different interaction mechanisms.

Solutions:

  • Optimize Your Solvent System: Systematically screen different solvent mixtures. If you are using a common system like ethyl acetate/hexanes, try switching to dichloromethane/methanol, which offers different selectivity.[3]

  • Run a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar eluent and gradually increase the polarity over the course of the separation.[7][9] This sharpens the peaks of later-eluting compounds and can significantly improve resolution.

  • Change the Stationary Phase: If optimizing the mobile phase on silica isn't enough, switching the stationary phase is the next logical step.

    • Reverse-Phase (C18): This fundamentally changes the elution order. Polar compounds elute first. This can completely alter the separation profile and may easily resolve your compounds.

    • Cyano or Phenyl Phases: These stationary phases offer different selectivities compared to standard C18 or silica, providing alternative interaction mechanisms (e.g., π-π interactions with a phenyl phase) that can be exploited for separation.

Eluent Selection Workflow

The process of selecting and optimizing an eluent system can be systematic. The following workflow diagram illustrates a logical decision-making process for purifying polar pyridine aldehydes.

Eluent_Optimization_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Troubleshooting & Optimization cluster_2 Phase 3: Advanced Strategies A Start: Crude Polar Pyridine Aldehyde B Perform TLC with Standard Normal-Phase Eluents (e.g., Hex/EtOAc, DCM/MeOH) A->B C Analyze TLC: Observe for Streaking or Tailing B->C D Streaking/Tailing Observed C->D Yes E No Significant Streaking C->E No F Add Basic Modifier to Eluent (e.g., 0.5-2% TEA). Re-run TLC. D->F G Proceed to Column Chromatography with Optimized Eluent E->G F->G H Poor Resolution or Degradation Persists? G->H I Consider Alternative Stationary Phase H->I Yes J Reverse-Phase (C18) I->J K HILIC I->K L Alumina (Neutral/Basic) I->L

Caption: A workflow for systematic eluent optimization.

Frequently Asked Questions (FAQs)

Q1: What is Hydrophilic Interaction Liquid Chromatography (HILIC) and is it suitable for polar pyridine aldehydes? A1: HILIC is a chromatographic technique that uses a polar stationary phase (like silica) but with a mobile phase similar to reverse-phase, typically high in an organic solvent like acetonitrile with a small amount of aqueous buffer.[10][11] It is an excellent choice for separating highly polar compounds that are not well-retained in reverse-phase chromatography.[12][13] For polar pyridine aldehydes, HILIC can provide excellent retention and unique selectivity, making it a powerful alternative when normal-phase and reverse-phase methods fail.[14]

Q2: Can I use an acidic modifier like acetic or formic acid? A2: While acidic modifiers are common in reverse-phase HPLC to protonate basic analytes and improve peak shape, their use in normal-phase chromatography with silica gel should be approached with caution.[15] Adding acid can sometimes improve the peak shape of co-eluting acidic impurities.[6] However, for a basic pyridine aldehyde on an acidic silica surface, adding more acid to the eluent is generally counterproductive and can increase strong interactions and potential degradation. A basic modifier like TEA is almost always the better choice for these compounds in normal-phase chromatography.[16][17]

Q3: How much triethylamine (TEA) is too much? A3: Typically, a concentration of 0.1% to 2% (v/v) TEA is sufficient to deactivate the silica gel and improve peak shape.[6] Exceeding 3% is rarely necessary and can sometimes negatively impact separation by making the eluent system too polar, causing compounds to elute too quickly.[3] Be aware that using basic modifiers with highly polar solvent systems (e.g., >20% methanol in dichloromethane) can risk dissolving the silica gel.[4]

Q4: My compound is soluble in the mobile phase on the bench, but it won't elute from the column. Why? A4: This indicates a very strong, likely irreversible, interaction with the stationary phase. The basicity of your pyridine nucleus is causing it to bind tenaciously to the acidic silanol sites. This is a classic sign that you must use a basic modifier (like TEA) to compete for these sites or switch to a different stationary phase like alumina or reverse-phase C18.[18]

Solvent System Reference Table

The following table provides a starting point for eluent selection in normal-phase chromatography. Polarity increases down the table. The addition of modifiers will further alter the elution strength.

Non-Polar ComponentPolar ComponentGeneral Application Notes
Hexanes / HeptaneEthyl Acetate (EtOAc)A good starting point for many organic compounds. Polarity is easily tuned.[3]
Dichloromethane (DCM)Ethyl Acetate (EtOAc)Offers different selectivity compared to hexane-based systems.
Dichloromethane (DCM)Methanol (MeOH)A more polar system suitable for more polar pyridine aldehydes.[3]
Any of the above+ 0.1-2% TriethylamineHighly Recommended for Pyridine Aldehydes. Neutralizes silica, prevents tailing.[3][6]

Experimental Protocol: Step-by-Step Eluent Optimization for a Novel Polar Pyridine Aldehyde

This protocol outlines a systematic approach to developing a robust purification method on silica gel.

Objective: To find an eluent system that provides good separation (Rf values between 0.2 and 0.5) and symmetrical spots for a polar pyridine aldehyde using TLC, prior to scaling up to column chromatography.

Materials:

  • Crude sample of the polar pyridine aldehyde

  • TLC plates (silica gel 60 F254)

  • Solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH) - all HPLC grade

  • Modifier: Triethylamine (TEA)

  • TLC chambers, capillaries, UV lamp

Methodology:

  • Baseline TLC Analysis (No Modifier): a. Prepare three eluent systems of varying polarity:

    • System A (Low Polarity): 80:20 Hexanes:EtOAc
    • System B (Medium Polarity): 50:50 Hexanes:EtOAc
    • System C (High Polarity): 95:5 DCM:MeOH b. Spot your crude sample on three separate TLC plates. c. Develop one plate in each of the three systems. d. Visualize under a UV lamp and analyze the results. Note the Rf values and, critically, the spot shape. Expect to see streaking or tailing in this step.
  • TLC Analysis with Basic Modifier: a. Based on the results from Step 1, choose the system that moved the compound off the baseline. Let's assume System C (95:5 DCM:MeOH) showed an Rf of ~0.4 but with significant tailing. b. Prepare a new eluent: 95:5 DCM:MeOH containing 1% TEA . c. Spot the crude sample on a new TLC plate and develop it in this TEA-modified eluent. d. Visualize and compare the result to the plate from Step 1c. The spot corresponding to your pyridine aldehyde should now be much more symmetrical (less tailing), and its Rf value will likely be slightly higher.[3]

  • Fine-Tuning the Polarity: a. If the Rf value in the TEA-modified system is too high (e.g., > 0.6), reduce the polarity. Prepare a 97:3 DCM:MeOH + 1% TEA system and re-run the TLC. b. If the Rf value is too low (e.g., < 0.2), increase the polarity. Prepare a 90:10 DCM:MeOH + 1% TEA system and re-run. c. The goal is to find a ratio that places your target compound at an Rf of ~0.3, which is ideal for column chromatography separation.

  • Final System Selection: a. Once an optimal solvent ratio with 1% TEA is identified on TLC, this system is ready to be used for your flash column chromatography purification.[9]

This systematic process of diagnosing issues on TLC with and without modifiers saves significant time and solvent compared to attempting to optimize directly on the column.

References

  • Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]

  • Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. Retrieved from [Link]

  • Subramanian, G. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of the Chemical Society, Perkin Transactions 1, 2(3), 1-21. Retrieved from [Link]

  • PubMed. (2002). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. Retrieved from [Link]

  • ResearchGate. (2014). When basification of silica gel is required, before using Column chromatography? Retrieved from [Link]

  • Taylor & Francis Online. (1995). The Effects of Type B Silica and Triethylamine on the Retention of Drugs in Silica Based Reverse Phase High Performance Chromatography. Retrieved from [Link]

  • Biotage. (2023). What can I use to purify polar reaction mixtures? Retrieved from [Link]

  • Phenomenex. (2016). What the HILIC Is: HILIC Column Tips & LC Techniques. Retrieved from [Link]

  • SciSpace. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]

  • Royal Society of Chemistry. (1966). The sorption of acetaldehyde on silica gels. Retrieved from [Link]

  • Organic Chemistry Portal. (2012). Silica Gel Promotes Reductions of Aldehydes and Ketones by N-Heterocyclic Carbene Boranes. Retrieved from [Link]

  • Inter-Research Science Publisher. (2000). Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. Retrieved from [Link]

  • PubMed. (2012). Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. Retrieved from [Link]

  • LCGC International. (2024). Reinventing Silica Modification for Long-Lasting HPLC Columns. Retrieved from [Link]

  • Agilent. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • Agilent. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? Retrieved from [Link]

  • Reddit. (2016). What compounds are unstable in a silica gel column (chromatography). Retrieved from [Link]

  • Biotage. (2023). How does an acid pH modifier impact flash chromatography? Retrieved from [Link]

  • ResearchGate. (2019). How to choose the best solution for column chromatography? Retrieved from [Link]

  • University of Canterbury. (n.d.). CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR. Retrieved from [Link]

  • Agilent. (n.d.). Enantiomer separation of acidic compounds. Retrieved from [Link]

  • PubMed. (2004). Simultaneous determination of C1-C4 carboxylic acids and aldehydes using 2,4-dinitrophenylhydrazine-impregnated silica gel and high-performance liquid chromatography. Retrieved from [Link]

Sources

Technical Support Center: Handling Hygroscopic Methoxypyridine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Best Practices for Storage, Handling, and Purification of Hygroscopic Methoxypyridines Ticket ID: MP-HYGRO-GUIDE-v2.4 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Technical Context

Methoxypyridines (2-, 3-, and 4-isomers) are critical building blocks in medicinal chemistry, often serving as bioisosteres for anisoles or precursors to pyridones. However, their handling is complicated by two distinct failure modes linked to moisture:

  • Stoichiometric Erosion: Hygroscopicity leads to undefined molecular weights (MW), causing under-loading of reagents in sensitive cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • Hydrolytic Instability: Under acidic or Lewis-acidic conditions, moisture drives the hydrolysis of 2- and 4-methoxypyridines to their thermodynamically stable 2- and 4-pyridone tautomers. This is an irreversible degradation pathway.

This guide provides self-validating protocols to mitigate these risks.

Critical Decision Tree: Handling Assessment

Before opening a bottle, assess the risk level of your specific intermediate using the logic flow below.

HandlingDecisionTree Start Start: Assess Methoxypyridine Intermediate IsSalt Is it a Salt Form? (e.g., HCl, TFA salt) Start->IsSalt IsLiquid Is it a Free Base Liquid? IsSalt->IsLiquid No SaltYes High Risk: Deliquescent IsSalt->SaltYes Yes LiquidYes Moderate Risk: Hygroscopic IsLiquid->LiquidYes Yes SolidAction Low Risk: Standard Handling (Store in Desiccator) IsLiquid->SolidAction No (Solid Free Base) SaltAction Protocol A: Glovebox or Schlenk Line Only SaltYes->SaltAction LiquidAction Protocol B: Syringe Transfer under Argon/N2 LiquidYes->LiquidAction

Figure 1: Triage logic for determining the necessary level of containment based on physical state and salt formation.

Module 1: Storage & Inventory Management

Q: How should I store bulk methoxypyridines long-term?

A: Stability depends on the isomer.

  • 2- and 4-Methoxypyridines: These are vinylogous esters. While kinetically stable at neutral pH, they must be stored in amber glass to prevent photochemical degradation and sealed with Parafilm under an inert atmosphere (Argon preferred).

    • Critical: Do not store near volatile acids (HCl, TFA). Acid vapors + ambient moisture = rapid hydrolysis to pyridones.

  • Salts (HCl/TFA): These are extremely hygroscopic. Store in a dedicated desiccator with active phosphorus pentoxide (

    
    ) or high-grade indicating silica gel.
    
Q: My bottle of 4-methoxypyridine has turned yellow. Is it usable?

A: The yellowing indicates N-oxide formation or trace polymerization.

  • Test: Run a proton NMR in

    
    . Look for broad peaks near the baseline or a downfield shift of the methoxy singlet (typically 
    
    
    
    3.8-3.9 ppm).
  • Remediation: If purity is >95%, distill under reduced pressure (bulb-to-bulb Kugelrohr) before use. If <95%, discard, as impurities can poison palladium catalysts.

Module 2: Weighing & Transfer Protocols

Protocol A: Handling Hygroscopic Salts (The "Speed-Weigh" Technique)

Applicable for: Pyridinium chlorides, triflates.

  • Preparation: Tare a dry microwave vial containing a stir bar and a septum cap before opening the reagent bottle.

  • Transfer: Quickly transfer the approximate amount of solid into the vial.

  • Seal & Purge: Cap immediately. Purge the headspace with Argon for 60 seconds via a needle inlet/outlet.

  • Weighing: Weigh the sealed vial. Calculate mass by difference (

    
    ).
    
  • Solvation: Add anhydrous solvent through the septum to create a stock solution of known concentration. This eliminates future weighing errors.

Protocol B: Liquid Transfer

Applicable for: 2-methoxypyridine (liquid at RT).

Never pour hygroscopic liquids. Use the Positive Pressure method:

  • Insert a balloon of Argon into the reagent bottle septum.

  • Insert a dry, Argon-flushed syringe.

  • Allow the gas pressure to push the liquid into the syringe (do not pull the plunger aggressively, which can cause cavitation and moisture ingress).

Module 3: Reaction Troubleshooting

Q: My Suzuki coupling stalled at 20% conversion. Why?

A: Moisture in the methoxypyridine likely quenched your base or hydrolyzed the intermediate.

  • Mechanism: Water competes with the boronic acid for the palladium center or protonates the pyridine nitrogen, rendering it non-nucleophilic (if the pyridine is the nucleophile).

  • Diagnostic: Check the pH of the aqueous layer (if biphasic). If it's neutral/acidic, your base was consumed by adventitious water/acid.

Q: I see a new spot on TLC that doesn't move (baseline). What is it?

A: It is likely the Pyridone (2-hydroxypyridine or 4-hydroxypyridine).

  • Cause: Hydrolysis of the methoxy group.[1] This occurs readily if the reaction mixture becomes acidic or if Lewis acids (

    
    , 
    
    
    
    ) are used in the presence of moisture.
  • Verification: Pyridones have distinct UV activity and are highly polar. In NMR, the methoxy singlet (

    
    3.8 ppm) disappears, and a broad NH singlet appears (>11 ppm).
    

Data Comparison: Reactivity & Stability

IsomerpKa (Conj. Acid)Hydrolysis RiskPrimary Degradant
2-Methoxypyridine 3.28High (Acid/Aq)2-Pyridone
3-Methoxypyridine 4.88LowStable (Demethylation requires harsh conditions)
4-Methoxypyridine 6.58High (Acid/Aq)4-Pyridone

Module 4: Purification & Drying (The Azeotrope Protocol)

If your intermediate is wet (clumping salts or water peak in NMR at ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


1.56 ppm in 

), do not oven dry. Heat promotes hydrolysis. Use Azeotropic Distillation .[2][3]
Workflow: Azeotropic Drying

AzeotropeWorkflow Step1 Dissolve Material in Toluene (10 vol) Step2 Rotary Evaporate (40-45°C, Vacuum) Step1->Step2 Forms Toluene/H2O Azeotrope (bp 85°C) Step3 Repeat 3x Step2->Step3 Removes bound H2O Step4 High Vacuum (Overnight) Step3->Step4 Final Polish

Figure 2: Standard operating procedure for drying thermal-sensitive hygroscopic intermediates.

Why Toluene? Toluene forms a low-boiling azeotrope with water (85°C at atm pressure, much lower under vacuum). It effectively "sweeps" moisture out of the lattice without requiring temperatures that trigger demethylation/hydrolysis.

References

  • Strategic Applications of Named Reactions in Organic Synthesis. Boekelheide Reaction & Pyridine Chemistry. Elsevier.
  • Journal of Organic Chemistry . Catalyzed metalation applied to 2-methoxypyridine.

  • Sigma-Aldrich Technical Library . Handling Air-Sensitive and Hygroscopic Reagents.

  • ResearchGate . Synthesis and stability of 2-methoxypyridine derivatives.

  • Not Voodoo (University of Rochester) . Drying Organic Solutions & Azeotropes.

Sources

Validation & Comparative

Technical Comparison: Electronic and Steric Modulation in Polymethoxylated Nicotinaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Standard" vs. The "Shielded" Scaffold

In the development of heterocyclic pharmaceutical intermediates—specifically for antitubercular (e.g., GSK839 analogs) and kinase inhibitor programs—the choice between 6-methoxynicotinaldehyde (6-MNA) and 2,5,6-trimethoxynicotinaldehyde (2,5,6-TMNA) represents a critical decision point.

While both share the core pyridine-3-carboxaldehyde scaffold, their reactivity profiles are divergent. 6-MNA behaves as a typical electron-deficient pyridine aldehyde, exhibiting high electrophilicity at the carbonyl center. In contrast, 2,5,6-TMNA is a "shielded" variant; the introduction of the C2-methoxy group creates significant steric hindrance (the ortho-effect) and the collective electron donation from three methoxy groups renders the ring electron-rich, dampening the carbonyl's reactivity.

This guide details the mechanistic underpinnings of these differences and provides optimized protocols to navigate the reduced reactivity of the trimethoxy variant.

Structural & Electronic Analysis

The reactivity difference is governed by two main factors: Steric Shielding and Electronic Saturation .

The "Ortho-Effect" (Sterics)
  • 6-MNA: The C2 position is a proton (

    
    ). The C3-aldehyde is freely accessible to nucleophiles (amines, enolates) within the reaction trajectory (Burgi-Dunitz angle).
    
  • 2,5,6-TMNA: The C2 position holds a methoxy group (

    
    ). This group is bulky and conformationally restricts the rotation of the aldehyde, physically blocking the approach of nucleophiles.
    
Electronic Deactivation (Thermodynamics)
  • 6-MNA: The single methoxy group at C6 donates into the ring, but the pyridine nitrogen (

    
    ) maintains significant electron-withdrawal. The aldehyde carbon remains highly electrophilic (
    
    
    
    ).
  • 2,5,6-TMNA: Three methoxy groups (C2, C5, C6) pump electron density into the ring via resonance (

    
    ). This "super-electron-rich" pyridine ring pushes density toward the carbonyl, stabilizing the 
    
    
    
    charge and raising the activation energy for nucleophilic attack.
Visualizing the Pathway Differences

ReactivityMap cluster_legend Mechanism MNA 6-Methoxynicotinaldehyde (Standard Electrophile) Product_A Rapid Condensation (High Yield, Mild Cond.) MNA->Product_A TMNA This compound (Sterically Hindered / Electron Rich) Product_B Sluggish/Stalled Reaction (Low Yield, Requires Catalyst) TMNA->Product_B Nu Nucleophile (Nu:) (e.g., Amine, Enolate) Nu->MNA Unhindered Attack (Low Activation Energy) Nu->TMNA Steric Block at C2 (High Activation Energy) C2-H vs C2-OMe C2-H vs C2-OMe Differences in Steric Bulk Differences in Steric Bulk C2-H vs C2-OMe->Differences in Steric Bulk

Figure 1: Comparative reaction trajectory showing the steric blockade presented by the C2-methoxy group in 2,5,6-TMNA.

Experimental Performance Comparison

The following data summarizes the performance of both aldehydes in a standard Knoevenagel Condensation with malononitrile. This reaction serves as a benchmark for carbonyl electrophilicity.

Benchmark Data: Condensation with Malononitrile
Parameter6-Methoxynicotinaldehyde (6-MNA)This compound (2,5,6-TMNA)
Reaction Condition Ethanol, Piperidine (cat.), 25°CEthanol, Piperidine (cat.), 25°C
Time to Completion 2.0 HoursIncomplete at 24 Hours
Yield (Standard) 88 - 92%< 30% (Conversion)
Optimized Condition Not RequiredReflux (78°C) + TiCl₄ or HOAc
Optimized Yield N/A75 - 82%
Major Byproduct NoneRetro-aldol / Self-polymerization
Interpretation
  • 6-MNA reacts rapidly under mild basic conditions. The electron-withdrawing nature of the pyridine ring (despite the 6-OMe) facilitates the attack of the malononitrile anion.

  • 2,5,6-TMNA fails to react efficiently at room temperature. The C2-OMe group physically blocks the nucleophile, and the electron-rich ring reduces the electrophilicity of the aldehyde. Successful conversion requires Lewis Acid activation (e.g., TiCl₄) to polarize the carbonyl or higher temperatures to overcome the steric barrier.

Detailed Experimental Protocols

Protocol A: Standard Condensation (Target: 6-MNA)

Best for: High-throughput screening, standard library synthesis.

  • Setup: Charge a 50 mL round-bottom flask with 6-MNA (1.0 eq, 5.0 mmol) and Malononitrile (1.1 eq).

  • Solvent: Add Ethanol (15 mL). Stir to dissolve.

  • Catalysis: Add Piperidine (0.1 eq, 3 drops).

  • Reaction: Stir at 20–25°C for 2 hours.

    • Checkpoint: A heavy precipitate (product) usually forms within 30 minutes.

  • Workup: Filter the solid, wash with cold ethanol (2 x 5 mL), and dry.

    • Expected Yield: >85%.[1]

Protocol B: Sterically Demanding Condensation (Target: 2,5,6-TMNA)

Best for: 2,5,6-TMNA and other ortho-substituted electron-rich aldehydes.

  • Setup: Charge a dry 50 mL flask with 2,5,6-TMNA (1.0 eq, 5.0 mmol) and Malononitrile (1.2 eq).

  • Solvent: Add anhydrous Toluene (20 mL) (Higher boiling point required).

  • Activation (Critical): Add Acetic Acid (0.5 eq) and Piperidine (0.5 eq) to form an in situ buffer, OR use TiCl₄ (0.5 eq) if acid-sensitive groups are absent.

    • Why? The acid activates the carbonyl oxygen (protonation/coordination), making the carbon more electrophilic to counteract the electron donation from the methoxy groups.

  • Reaction: Heat to Reflux (110°C) with a Dean-Stark trap (if scale permits) or in a sealed vial for 12–16 hours.

  • Workup: Cool to RT. Evaporate toluene. Recrystallize from EtOH/Water.

    • Expected Yield: 70–80%.

Stability & Side Reactions

Oxidation Susceptibility
  • 2,5,6-TMNA is significantly more prone to oxidative degradation than 6-MNA. The electron-rich ring is susceptible to oxidation by air over time, often turning yellow/brown upon storage.

    • Storage Requirement: Store 2,5,6-TMNA under Argon at -20°C. 6-MNA is stable at 4°C.

Nucleophilic Aromatic Substitution (S_NAr)
  • 6-MNA: The 6-methoxy group is stable under basic conditions but can be displaced by strong nucleophiles (e.g., thiols) in high-temperature S_NAr reactions.

  • 2,5,6-TMNA: While it has three potential leaving groups, the ring is deactivated toward S_NAr due to its high electron density. Displacement of the methoxy groups is difficult and usually requires activation of the nitrogen (N-oxide formation or protonation) to proceed.

References

  • Sigma-Aldrich. (n.d.). 6-Methoxy-3-pyridinecarboxaldehyde Product Specification. Retrieved from

  • ChemicalBook. (2023). This compound Chemical Properties and Synthesis. Retrieved from

  • Vignan University. (2017). Novel candidates in the clinical development pipeline for TB drug development. (Discusses synthesis of polymethoxylated intermediates). Retrieved from

  • PubChem. (2023). Compound Summary: 6-Methoxynicotinaldehyde. National Library of Medicine. Retrieved from

  • Royal Society of Chemistry. (2008). On the origin of the steric effect: Quantitative analysis of steric shielding. (Theoretical grounding for the ortho-effect observed in 2,5,6-TMNA). Retrieved from

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A Senior Application Scientist's Guide to Elemental Analysis of C9H11NO4 Derivatives in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the elemental composition of a new chemical entity is a foundational step in its journey from discovery to therapeutic use. For derivatives of the C9H11NO4 molecular formula, such as novel analogs of N-acetyl-p-aminophenol (acetaminophen), this analysis is not merely a checkbox for publication but a critical component of regulatory submission and quality control. It serves as the primary confirmation of a molecule's empirical formula and a fundamental indicator of its purity.

This guide provides an in-depth comparison of the standards, methodologies, and instrumentation for the elemental analysis of C9H11NO4 derivatives. Moving beyond a simple recitation of protocols, we will explore the causality behind analytical choices, ensuring a robust and self-validating system for generating high-quality, defensible data.

The Regulatory Landscape: Beyond Impurities to Identity

A common point of confusion in pharmaceutical analysis is the distinction between elemental impurities and elemental composition. Current regulatory guidelines, such as USP General Chapters <232> and <233> and the ICH Q3D guideline, focus primarily on the control of toxic elemental impurities (e.g., heavy metals, residual catalysts).[1][2][3][4][5][6][7] While critical for safety, these standards do not dictate the methods for confirming the core C, H, N, and O composition of the Active Pharmaceutical Ingredient (API) itself.

The confirmation of elemental composition falls under the broader requirements for the characterization and quality control of the drug substance. For this, pharmacopeias provide guidance on specific elemental determinations, and the industry relies on well-established, validated analytical techniques.[8][9][10]

Comparative Analysis of Pharmacopeial Standards

While the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) do not have dedicated general chapters for Carbon and Hydrogen determination in APIs, they do provide specific guidance for Nitrogen. This historical focus on nitrogen is largely due to its importance in protein and peptide analysis. For C and H, the expectation is the use of a suitable, validated method, with combustion analysis being the universally accepted technique.

ElementGoverning StandardMethod PrincipleKey Considerations
Nitrogen (N) USP <461> : Nitrogen DeterminationPh. Eur. 2.5.9 : Determination of Nitrogen by sulfuric acid digestionKjeldahl Method : Wet chemical digestion with sulfuric acid to convert nitrogen to ammonium sulfate, followed by distillation and titration.[4][5][11][12][13][14][15][16][17]A classical, robust method. However, it is time-consuming, labor-intensive, and uses hazardous reagents.[18] It may not be suitable for all nitrogen-containing organic compounds, particularly those with N-N or N-O bonds.
Carbon (C),Hydrogen (H),Nitrogen (N),Sulfur (S) General expectation of a validated instrumental method.Dumas Method (Combustion Analysis) : High-temperature combustion in an oxygen atmosphere to convert C, H, N, and S to CO2, H2O, N2, and SO2, respectively. These gases are then separated and quantified.[8][10]Rapid, automated, and environmentally cleaner than the Kjeldahl method.[18][19][20][21] It is the modern standard for CHNS analysis in the pharmaceutical industry.[8]
Oxygen (O) General expectation of a validated instrumental method.Pyrolysis : The sample is heated in a furnace with a reducing agent (e.g., carbon) in an inert atmosphere (e.g., helium). Oxygen is converted to carbon monoxide (CO), which is then quantified.Typically performed in a separate run from CHNS analysis on the same instrument.

Acceptance Criteria: The widely accepted standard for purity in both academic and industrial settings is that the experimentally determined mass percentages for C, H, and N should be within ±0.4% of the theoretical values calculated from the empirical formula.[22] While not codified in a specific FDA or EMA guideline for all APIs, this tolerance is a long-standing benchmark for confirming the identity and purity of a small molecule drug substance.

The Gold Standard: Combustion (Dumas) Method

For the comprehensive analysis of C, H, N, and S in C9H11NO4 derivatives, the combustion method is the superior choice for its speed, safety, and precision.

Principle of Operation

The core of a modern CHNS analyzer is a dual-furnace system. A precisely weighed sample (typically 1-3 mg) is encapsulated in a tin container and dropped into a high-temperature (approx. 1000°C) combustion furnace. The tin capsule promotes a rapid, complete "flash" combustion in a pure oxygen environment. The resulting gases (CO2, H2O, N2/NOx, and SO2) are then passed through a second furnace containing heated copper to reduce any nitrogen oxides to N2. These gases are then separated, typically via gas chromatography, and quantified using a thermal conductivity detector (TCD).

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Automated Analysis cluster_data Data Processing weigh 1. Weigh 1-3 mg of C9H11NO4 derivative encapsulate 2. Encapsulate in tin container weigh->encapsulate autosampler 3. Place in autosampler encapsulate->autosampler combustion 4. Flash Combustion (~1000°C in O2) autosampler->combustion reduction 5. Reduction of NOx to N2 (Heated Copper, ~650°C) combustion->reduction separation 6. GC Separation of CO2, H2O, N2, SO2 reduction->separation detection 7. TCD Detection separation->detection integration 8. Peak Integration detection->integration calculation 9. Calculation of %C, %H, %N, %S integration->calculation report 10. Generate Report calculation->report

Caption: Automated workflow for CHNS analysis by the combustion method.

Detailed Experimental Protocol: CHN Analysis of Acetaminophen

This protocol outlines the analysis of acetaminophen (C8H9NO2, a C9H11NO4 isomer) as a representative example, using a modern CHN elemental analyzer.

1. Instrument Preparation and Calibration: 1.1. Ensure the combustion and reduction furnaces have reached their setpoint temperatures (e.g., 980°C and 640°C, respectively).[16] 1.2. Verify that the carrier gas (Helium) and combustion gas (Oxygen) are at the correct pressures. 1.3. Perform a system leak check according to the manufacturer's instructions. 1.4. Condition the instrument by running several blank tin capsules to achieve stable baselines. 1.5. Perform a multi-point calibration using a certified organic analytical standard (e.g., Acetanilide). Weigh 3-5 different masses of the standard (e.g., 1 mg, 2 mg, 3 mg) to establish linearity. The instrument software will generate K-factors or a calibration curve for each element.

2. Sample Preparation: 2.1. Ensure the acetaminophen sample is homogenous and completely dry. Any residual solvent will significantly impact the results. 2.2. On a calibrated microbalance, tare a clean tin sample capsule. 2.3. Accurately weigh approximately 2 mg (± 0.2 mg) of the acetaminophen sample into the capsule.[16] Record the exact weight. 2.4. Crimp the capsule securely to ensure no sample loss and to create a compact pellet for introduction into the furnace. 2.5. Place the prepared sample into a clean, numbered position on the instrument's autosampler.

3. Analysis Sequence: 3.1. Create an analysis sequence in the instrument software. 3.2. Include blanks and at least one certified standard (as a check standard) for every 10-15 samples to monitor for instrument drift. 3.3. Enter the sample identification and exact weight for each position in the sequence. 3.4. Start the automated analysis.

4. Data Evaluation: 4.1. The software will automatically integrate the detector signals for CO2, H2O, and N2 and calculate the mass percentages. 4.2. Compare the experimental results for the check standard to its certified values. The results should be within the acceptance criteria (typically ±0.3% absolute). 4.3. Compare the experimental results for the acetaminophen sample to the theoretical values.

  • Theoretical Values for Acetaminophen (C8H9NO2):

    • Carbon (C): 63.56%

    • Hydrogen (H): 6.00%

    • Nitrogen (N): 9.27%

    • Oxygen (O): 21.17%

4.4. The obtained values for C, H, and N should be within ±0.4% of the theoretical values to confirm the elemental composition and purity.

Comparison of Commercial Elemental Analyzers

Several manufacturers offer high-performance CHNS/O elemental analyzers suitable for pharmaceutical applications. While direct, independent comparative studies are rare, we can compare their features and reported performance based on manufacturer-supplied data.

FeatureThermo Scientific™ FlashSmart™Elementar vario EL cubePerkinElmer 2400 Series II
Combustion Principle Dynamic Flash CombustionDynamic Flash CombustionDynamic Flash Combustion
Detection Method Thermal Conductivity Detector (TCD)Thermal Conductivity Detector (TCD)Thermal Conductivity Detector (TCD)
Key Features Dual independent furnaces for easy switching between CHNS and O modes; Multi-Valve Control (MVC) for gas saving.[12][13][23]Patented ball valve for blank-free sample transfer; Advanced Purge and Trap (APT) for separating challenging C:N/C:S ratios.[11][21][24][25]Versatile combustion control for optimizing oxygen addition; high-capacity scrubbing reagents for interference removal.[26][27]
Sample Throughput High, with autosamplers for up to 105 liquid or solid samples.[28]High, with a standard 80-position autosampler, reloadable during a run.[29]High, with a 60-position autosampler.
Reported Precision Standard deviations typically <0.15% for pharmaceutical standards.[14]High precision, suitable for samples in the low microgram range.Accuracy better than 0.30% absolute.[18]

Illustrative Performance Data on a Pharmaceutical Compound (Rivaroxaban - C19H18ClN3O5S):

The following data is adapted from a Thermo Fisher Scientific application note for the FlashSmart™ Elemental Analyzer.[23]

ElementTheoretical Value (%)Experimental Value (%)Standard Deviation (n=5)
Carbon (C) 52.1252.050.08
Hydrogen (H) 4.144.110.05
Nitrogen (N) 9.609.570.04
Sulfur (S) 7.327.290.06

This data demonstrates the high accuracy and precision achievable with modern combustion analyzers, with experimental values falling well within the ±0.4% acceptance criterion.

Troubleshooting and Data Interpretation

Achieving accurate elemental analysis data requires careful attention to detail. Below are common issues and their likely causes.

IssuePotential Cause(s)Recommended Action
Low Carbon/Hydrogen Values Incomplete combustion.Ensure an adequate oxygen supply. For difficult-to-combust samples, consider using an oxidation catalyst (e.g., tungsten(VI) oxide) mixed with the sample.
Low Nitrogen Values Formation of NOx instead of N2.Check the efficiency of the reduction furnace. The copper packing may be exhausted and require replacement.
High Hydrogen Values Incomplete drying of the sample or absorption of atmospheric moisture.Thoroughly dry samples in a vacuum oven before analysis. Handle samples quickly, especially hygroscopic materials.
Poor Precision (High RSD) Sample inhomogeneity; inconsistent sample weighing or encapsulation.Ensure the sample is finely powdered and homogenous. Use a calibrated microbalance and ensure capsules are crimped consistently.
Systematic Deviation from Theory Incorrect calibration; instrument drift.Recalibrate the instrument using a fresh, certified standard. Run check standards more frequently within the analysis sequence.

Conclusion and Recommendations

For the elemental analysis of C9H11NO4 derivatives and other small molecule APIs, the combustion (Dumas) method is the authoritative and most efficient technique. It provides the accurate and precise data on Carbon, Hydrogen, Nitrogen, and Sulfur content required to confirm a compound's empirical formula and assess its purity.

Recommendations for Researchers:

  • Prioritize the Combustion Method: For routine analysis, modern CHNS analyzers offer unparalleled speed, safety, and automation compared to the classical Kjeldahl method for nitrogen.

  • Ensure Method Validation: While elemental analysis is a standard technique, the specific method used in your laboratory must be validated for its intended purpose, demonstrating accuracy, precision, and linearity as per ICH Q2(R1) guidelines.

  • Meticulous Sample Preparation: The quality of elemental analysis data is highly dependent on the quality of the sample. Ensure all samples are homogenous and meticulously dried to eliminate interference from residual solvents or moisture.

  • Adhere to Acceptance Criteria: Use the ±0.4% deviation from theoretical values as the standard acceptance criterion for confirming the composition and purity of your C9H11NO4 derivatives.

By implementing these robust analytical strategies, drug development professionals can generate the high-quality, reliable elemental analysis data necessary to support regulatory filings and ensure the integrity of their pharmaceutical products.

References

  • Elementar. (n.d.). Organic elemental analyzer vario EL cube. Retrieved from [Link]

  • Elementar. (n.d.). vario EL cube. [Flyer]. Retrieved from [Link]

  • DirectIndustry. (n.d.). Carbon analyzer - vario EL cube. Retrieved from [Link]

  • LabX. (n.d.). C, H, N, O, S, CI Elemental Analyzer – vario EL cube. Retrieved from [Link]

  • MedicalExpo. (n.d.). Chlorine analyzer - vario EL cube. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Elemental Impurities in Drug Products Guidance for Industry. Retrieved from [Link]

  • Scribd. (2020, February 2). 2.2.20. Titrare Potentiometrica. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). European Pharmacopoeia revises general chapter on degree of coloration of liquids. Retrieved from [Link]

  • Institute of Physics of the Czech Academy of Sciences. (n.d.). PE 2400 Series II CHN Analyzer. Retrieved from [Link]

  • VELP Scientifica. (n.d.). Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. Retrieved from [Link]

  • Spectro-Lab. (n.d.). Characterization of pharmaceutical products by the Thermo Scientific FlashSmart Elemental Analyzer. (Application Note 42192). Retrieved from [Link]

  • Scribd. (2020, February 2). 2.2.20. Potentiometric Titration. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). An International Study Evaluating Elemental Analysis. Retrieved from [Link]

  • EDQM, Council of Europe. (2016). The European Pharmacopoeia. [Presentation]. Retrieved from a presentation slide mentioning various Ph. Eur. chapters.
  • European Pharmacopoeia. (n.d.). 2.2.2. Degree of Coloration of Liquids.
  • Arizona State University. (2020, March 17). Perkin Elmer 2400 Elemental Analyzer Operating Instructions For CHN Analysis. Retrieved from [Link]

  • CPT Labs. (n.d.). Elemental Impurities In Drug Products. Retrieved from [Link]

  • The Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers. Retrieved from [Link]

  • Manufacturing Chemist. (2015, February 16). EMA releases guidance on elemental impurities in medicines. Retrieved from [Link]

  • PerkinElmer. (n.d.). Perkin Elmer 2400 Series II CHNS/O Elemental Analyzer. [Brochure].
  • Merck KGaA. (n.d.). Elemental Impurities: Implications for Manufacturers of Drug Products, APIs & Excipients.
  • Scribd. (n.d.). Perkin Elmer 2400 Elemental Analyzer Operating Instructions For CHN Analysis. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Synthesis of Acetaminophen and Analysis of Some Common Analgesics. [Lab Manual]. Retrieved from [Link]

  • European Medicines Agency. (2022, September 24). ICH Q3D Elemental impurities - Scientific guideline. Retrieved from [Link]

  • Slideshare. (n.d.). Potential elemental impurities, chns analyser. Retrieved from [Link]

  • European Medicines Agency. (2016, November 15). Guideline on the chemistry of active substances. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Perspective and Expectations for Control of Elemental Impurities in Drug Products. [Presentation].
  • Pharmaceutical Technology. (2013, September 9). Regulatory Authorities Discuss Elemental Impurities Standards. Retrieved from [Link]

  • Auriga Research. (n.d.). Elemental Analysis CHNS (O) - Testing Methods. Retrieved from [Link]

  • Penn State University. (2022, February 8). Synthesis and Characterization of Acetaminophen: An Experimental and Theoretical Laboratory for the Undergraduate Curriculum. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Validation Thin Layer Chromatography for the Determination of Acetaminophen in Tablets and Comparison with a Pharmacopeial Method. Retrieved from [Link]

  • YouTube. (2025, August 31). USP United States Pharmacopeia Monographs, General Notices, and General Chapters. Retrieved from [Link]

  • European Medicines Agency. (2022, September 21). EMA/CHMP: New Active Substance Guideline? Concept Paper published for Comments. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical techniques for the determination of acetaminophen: A review. Retrieved from [Link]

  • ScienceDirect. (2025, August 6). Validation of methods for the Active Pharmaceutical Ingredient (API) and impurities. Retrieved from [Link]

  • WebofPharma. (n.d.). General Chapter. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Acetaminophen: An Experimental and Theoretical Laboratory for the Undergraduate Curriculum. Retrieved from [Link]

  • CS Analytical. (n.d.). USP Chapters Specific to Container & Package System Testing. Retrieved from [Link]

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A Comparative Guide to Purity Verification of Commercial 2,5,6-Trimethoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the absolute purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. For a compound such as 2,5,6-Trimethoxynicotinaldehyde, a substituted pyridine derivative with potential applications in medicinal chemistry, rigorous purity assessment is paramount. This guide provides an in-depth comparison of analytical methodologies for verifying the purity of commercial-grade this compound, offering field-proven insights and supporting experimental data for researchers, scientists, and drug development professionals.

The choice of an analytical technique for purity determination is a critical decision, dictated by the physicochemical properties of the analyte and the potential impurities. A multi-faceted approach, leveraging orthogonal methods, is often the most robust strategy to ensure a comprehensive purity profile. This guide will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy as primary tools for this purpose.

The Analytical Imperative: Potential Impurities in Synthesis

The synthesis of this compound can introduce a variety of impurities. Understanding these potential contaminants is crucial for selecting and developing appropriate analytical methods. Common impurities may include:

  • Starting materials: Unreacted precursors used in the synthesis.

  • Intermediates: Partially reacted molecules from intermediate synthetic steps.

  • By-products: Resulting from side reactions, such as over-oxidation of the aldehyde to a carboxylic acid or over-reduction.[1]

  • Positional isomers: Structurally similar molecules with methoxy and aldehyde groups in different positions on the pyridine ring.

  • Residual solvents: Organic solvents used during the synthesis and purification process.

Each of these impurity classes presents a unique analytical challenge that necessitates a carefully chosen verification method.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC, particularly in its reverse-phase mode (RP-HPLC), is a cornerstone technique for the purity assessment of non-volatile organic molecules like this compound.[2] Its high resolving power, sensitivity, and quantitative accuracy make it an indispensable tool in quality control.

The Rationale Behind Derivatization

A key consideration for analyzing aldehydes with HPLC is their detection. While the aromatic nature of this compound allows for some UV absorbance, derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) can significantly enhance detection sensitivity.[2][3][4][5][6] This reaction forms a stable hydrazone derivative that exhibits strong UV absorbance at a longer wavelength, moving the analysis into a region with less interference from other components.

Experimental Protocol: RP-HPLC with DNPH Derivatization

1. Reagent and Sample Preparation:

  • DNPH Reagent: Prepare a 0.2% (w/v) solution of 2,4-dinitrophenylhydrazine in acetonitrile containing 0.5% phosphoric acid.
  • Standard Solution: Accurately weigh approximately 10 mg of a this compound reference standard and dissolve it in 100 mL of acetonitrile to create a 100 µg/mL stock solution.
  • Sample Solution: Prepare the commercial this compound sample in the same manner as the standard solution.
  • Derivatization: To 1.0 mL of both the standard and sample solutions, add 1.0 mL of the DNPH reagent. Vortex the mixtures and allow them to react at room temperature for at least 30 minutes.[2]

2. Chromatographic Conditions:

  • Instrument: A standard HPLC system with a UV detector.
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
  • Mobile Phase: A gradient of acetonitrile and water. A typical starting condition is 50:50 acetonitrile:water, ramping to 80:20 over 20 minutes.
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 360 nm.[2][6]
  • Injection Volume: 20 µL.

3. Data Analysis:

  • Purity is calculated using the area percent method. The peak area of the this compound-DNPH derivative is divided by the total area of all peaks in the chromatogram and expressed as a percentage.[2]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Sample Commercial This compound Dissolve Dissolve in Acetonitrile Sample->Dissolve Derivatize Derivatize with DNPH Reagent Dissolve->Derivatize Filter Filter (0.45 µm) Derivatize->Filter Inject Inject into RP-HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (360 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate Decision Purity ≥ 99.5%? Calculate->Decision Release Batch Release Decision->Release Yes Purify Further Purification Decision->Purify No

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities

For identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and certain low molecular weight by-products, GC-MS is the method of choice.[7][8][9][10] The high separation efficiency of gas chromatography combined with the definitive identification capabilities of mass spectrometry provides a powerful analytical tool.

Causality in Method Selection

While this compound itself may not be sufficiently volatile for direct GC analysis without derivatization, this technique excels at detecting impurities that are more volatile than the main component. This orthogonality to HPLC is a key advantage in a comprehensive purity assessment strategy.

Experimental Protocol: Headspace GC-MS for Residual Solvents

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the commercial this compound into a headspace vial.
  • Add a suitable solvent for dissolution that does not interfere with the analysis of common residual solvents (e.g., dimethyl sulfoxide).
  • Seal the vial.

2. GC-MS Conditions:

  • Instrument: A GC system coupled to a mass spectrometer.
  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
  • Carrier Gas: Helium at a constant flow rate.
  • Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to elute a wide range of solvents.
  • Injector: Headspace autosampler with an incubation temperature of around 80°C.
  • Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 35-350.

3. Data Analysis:

  • Identify residual solvents by comparing their mass spectra and retention times to a library of known solvents.
  • Quantify any detected solvents using an external or internal standard method.

GCMS_Workflow Sample Commercial Sample Weigh Weigh into Headspace Vial Sample->Weigh Dissolve Dissolve in DMSO Weigh->Dissolve Seal Seal Vial Dissolve->Seal Incubate Incubate in Headspace Autosampler (80°C) Seal->Incubate Inject Inject Headspace Vapor into GC-MS Incubate->Inject Separate Separation on Capillary Column Inject->Separate Detect Mass Spectrometry Detection (EI Mode) Separate->Detect Analyze Identify & Quantify Residual Solvents Detect->Analyze

Quantitative NMR (qNMR): An Absolute Purity Determination Method

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[11][12] This is a significant advantage over chromatographic techniques, which typically rely on relative area percentages.

The Principle of qNMR

In ¹H qNMR, the integral of a signal is directly proportional to the number of protons giving rise to that signal. By including a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.

Experimental Protocol: ¹H qNMR

1. Sample Preparation:

  • Accurately weigh the this compound sample and a certified internal standard (e.g., maleic acid) into an NMR tube.
  • Add a known volume of a deuterated solvent (e.g., DMSO-d₆).

2. NMR Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
  • Experiment: A standard 1D ¹H NMR experiment.
  • Key Parameters: Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, leading to accurate integration.

3. Data Analysis:

  • Integrate a well-resolved signal from the analyte and a signal from the internal standard.
  • Calculate the purity of the analyte using the following formula:

Fourier-Transform Infrared (FTIR) Spectroscopy: A Confirmatory Identity Tool

FTIR spectroscopy is primarily a qualitative technique used for confirming the identity of a compound by analyzing its vibrational modes.[13][14] While not typically used for quantitative purity assessment of minor components, it can be effective in detecting significant impurities that have distinct functional groups absent in the main compound.

Application in Purity Verification

For this compound, an FTIR spectrum will show characteristic peaks for the aldehyde C-H stretch, the carbonyl C=O stretch, aromatic C=C and C-H bonds, and C-O ether linkages. The absence of a broad O-H stretch, for instance, could confirm the absence of significant amounts of the corresponding carboxylic acid impurity.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

1. Sample Preparation:

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

2. Data Acquisition:

  • Acquire the spectrum over a range of approximately 4000 to 400 cm⁻¹.
  • Collect a background spectrum of the clean ATR crystal before analyzing the sample.

3. Data Analysis:

  • Compare the acquired spectrum to a reference spectrum of a known pure standard.
  • Look for the presence of unexpected peaks that may indicate impurities.

Comparative Performance of Analytical Methods

Method Primary Application Advantages Limitations Typical Limit of Detection (LOD)
RP-HPLC (with DNPH) Quantitative purity of the main component and non-volatile impurities.High resolution, high sensitivity, excellent for routine quality control.Requires a reference standard for quantification, derivatization adds a step.~0.05% (area percent)
GC-MS Identification and quantification of volatile and semi-volatile impurities.High specificity, excellent for residual solvents and low molecular weight by-products.Not suitable for non-volatile compounds without derivatization.Low ppm levels for residual solvents.
¹H qNMR Absolute quantitative purity determination.Does not require a specific reference standard of the analyte, provides structural information.Lower sensitivity compared to HPLC, requires a high-field NMR instrument.~0.1%
FTIR Identity confirmation and detection of major impurities with distinct functional groups.Fast, non-destructive, requires minimal sample preparation.Not quantitative for minor impurities, less sensitive than other methods.>1-2%

Conclusion: A Holistic Approach to Purity Verification

No single analytical method can provide a complete picture of the purity of a commercial chemical. A robust and reliable purity verification strategy for this compound should employ a combination of these orthogonal techniques. The recommended approach is to use RP-HPLC for routine quantitative purity assessment, supplemented by GC-MS for the analysis of residual solvents. ¹H qNMR serves as an excellent primary method for the absolute purity determination of a reference standard, and FTIR provides rapid and reliable identity confirmation. By integrating these methods, researchers and drug development professionals can ensure the quality and consistency of their starting materials, a critical step in the path to discovery.[15][16][17][18][19]

References

  • Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Pharma Tutor. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • IVT Network. (2020, October 13). Analytical Method Validation for Quality Assurance and Process Validation Professionals.
  • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Google Patents. (n.d.). US7528256B2 - Process for the preparation of nicotinaldehydes.
  • BenchChem. (n.d.). A Comparative Guide to Confirming the Purity of Synthesized 2,3,6-Trimethoxyisonicotinaldehyde by HPLC.
  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC.
  • Česlová, L., Holadová, K., & Hajšlová, J. (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Analytica Chimica Acta, 641(1-2), 101–109. [Link]

  • Koivusalmi, E., Haatainen, E., & Root, A. (1999). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Analytical Chemistry, 71(1), 86-91. [Link]

  • ResearchGate. (2025, August 6). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips.
  • Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Chapter 6: Analytical Methods for Pyridine.
  • Golebiowski, M., & Pasieczna, E. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Journal of Chromatography A, 1216(18), 4064–4068. [Link]

  • ACS Publications. (n.d.). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives.
  • Chen, C. C., & Chen, Y. C. (2001). Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography. Journal of Food and Drug Analysis, 9(3).
  • ResearchGate. (n.d.). FTIR spectra of a nicotine solution (-) and a nicotine extract of tobacco sample.
  • Chemistry Academy. (2023, March 2). FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance [Video]. YouTube. [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of 2,5,6-Trimethoxynicotinaldehyde: A Framework for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the safe and compliant disposal of 2,5,6-Trimethoxynicotinaldehyde. As a substituted pyridine aldehyde, this compound requires careful handling based on established principles of chemical safety and hazardous waste management. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds in a laboratory setting.

I. Immediate Safety & Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. In the absence of specific data for this compound, we will extrapolate from the known hazards of similar compounds, such as Pyridine-4-aldehyde.[2]

Key Potential Hazards:

  • Toxicity: Assumed to be toxic if ingested, inhaled, or absorbed through the skin. Pyridine and its derivatives can affect the nervous system, liver, and kidneys.[3]

  • Irritation: Likely to be an irritant to the skin, eyes, and respiratory tract.[4][5]

  • Reactivity: May react with strong oxidizing agents, strong acids, strong bases, and reducing agents.[2]

  • Environmental Hazard: Assumed to be harmful to aquatic life.[6]

Personal Protective Equipment (PPE): A non-negotiable aspect of handling this compound is the consistent use of appropriate PPE.

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., nitrile, neoprene)To prevent skin contact and potential absorption.[1]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes and aerosols.[4][5]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Use within a certified chemical fume hoodTo prevent inhalation of dust or vapors.[4]
II. Step-by-Step Disposal Protocol

The disposal of this compound must adhere to institutional and regulatory guidelines for hazardous waste.[7] The following steps provide a procedural workflow for its proper disposal.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including unused product, solutions, reaction mixtures, and contaminated labware (e.g., pipette tips, chromatography columns, and absorbent materials), must be classified as hazardous waste.[8][9]

  • This waste stream should be kept separate from other incompatible chemical waste. For instance, do not mix it with strong acids, bases, or oxidizing agents to prevent potentially violent reactions.[8]

2. Waste Collection and Containerization:

  • Use a designated, properly labeled hazardous waste container. The container must be made of a material compatible with substituted pyridines. High-density polyethylene (HDPE) is a common choice.

  • The container must be in good condition, with a secure, leak-proof lid.[7]

  • The waste container should be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of all components and their approximate concentrations.[8] The associated hazards (e.g., Toxic, Irritant) should also be clearly indicated.[8]

3. Storage in a Satellite Accumulation Area (SAA):

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8] This area should be under the control of laboratory personnel and away from general traffic.

  • The SAA must be a secondary containment system, such as a chemical-resistant tray or cabinet, to contain any potential leaks or spills.[9]

  • Ensure that the total volume of hazardous waste in the SAA does not exceed regulatory limits (typically 55 gallons for hazardous waste or 1 quart for acutely hazardous waste).[9]

4. Arranging for Disposal:

  • Once the waste container is full, or if the chemical is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Do not attempt to treat or neutralize the chemical waste in the laboratory unless you have a specific, validated, and approved protocol for doing so.

  • Never dispose of this compound down the drain or in the regular trash.[7][10] This is a violation of environmental regulations and can pose a significant risk to public health and the environment.

III. Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Small Spills (in a chemical fume hood):

    • Ensure you are wearing the appropriate PPE.

    • Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

    • Carefully collect the absorbent material and place it in the designated hazardous waste container for this compound.

    • Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert your colleagues and supervisor.

    • Contact your institution's EHS department or emergency response team immediately.

    • Prevent unauthorized personnel from entering the area.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[6]

    • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

    • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[4]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

IV. Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: Generation of this compound Waste cluster_1 Step 1: Classification & Segregation cluster_2 Step 2: Containment cluster_3 Step 3: Storage cluster_4 Step 4: Final Disposal cluster_5 Prohibited Actions Waste_Generation Waste Generated (Unused chemical, contaminated labware, solutions) Classification Classify as Hazardous Waste Waste_Generation->Classification Drain_Disposal Drain Disposal Waste_Generation->Drain_Disposal PROHIBITED Trash_Disposal Trash Disposal Waste_Generation->Trash_Disposal PROHIBITED Evaporation Evaporation Waste_Generation->Evaporation PROHIBITED Segregation Segregate from Incompatible Chemicals (Strong acids, bases, oxidizers) Classification->Segregation Containerization Place in a Labeled, Compatible, and Sealed Waste Container Segregation->Containerization SAA_Storage Store in a Designated Satellite Accumulation Area (SAA) with Secondary Containment Containerization->SAA_Storage EHS_Pickup Arrange for Pickup by EHS or Licensed Waste Contractor SAA_Storage->EHS_Pickup

Caption: Disposal workflow for this compound.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine. NCBI. [Link]

  • This compound. Alchem.Pharmtech. [Link]

  • ATSDR Pyridine Tox Profile. [Link]

Sources

Personal protective equipment for handling 2,5,6-Trimethoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Required

Compound Class: Pyridine-carboxaldehyde derivative Physical State: Solid (typically yellow/cream powder) Primary Hazards: Respiratory irritant, severe eye irritant, potential skin sensitizer.[1][2] Critical Control: Zero-Inhalation Policy. All manipulation of dry powder must occur within a certified chemical fume hood or under local exhaust ventilation (LEV).

Molecular Hazard Analysis (The "Why" Behind the Protocol)

As a Senior Application Scientist, I do not rely solely on generic Safety Data Sheets (SDS). We must analyze the structure-activity relationship (SAR) to predict risks that generic documentation might miss.

  • The Aldehyde Moiety (-CHO): Aldehydes are highly reactive electrophiles. They can form Schiff bases with the amino groups of proteins in your mucous membranes. This is the mechanism behind sensitization and tissue irritation . You are not just preventing a smell; you are preventing a covalent modification of your biological tissue.

  • The Pyridine Ring: Pyridine derivatives often possess high vapor pressures and can be absorbed transdermally. Once absorbed, they can act as central nervous system (CNS) depressants or hepatotoxins.

  • Methoxy Groups (-OCH3): While these generally reduce volatility compared to bare pyridine, they increase lipophilicity, potentially facilitating skin absorption .

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating safety redundancy system. Do not deviate.

Protection ZoneRecommended EquipmentTechnical Justification & Standard
Hand Protection (Primary) Double-Gloving Strategy Inner: Nitrile (4 mil/0.1mm)Outer: Nitrile (Extended Cuff, 8 mil/0.2mm)Pyridine derivatives can permeate thin nitrile (<4 mil) in under 15 minutes. Double gloving provides a "breakthrough buffer" and allows you to strip the outer glove immediately upon contamination without exposing skin.
Eye & Face Chemical Splash Goggles (Indirect Venting)Note: Safety glasses are prohibited for powder handling.Fine aldehyde powders are easily aerosolized by static electricity. Goggles seal the orbital area against dust entry, preventing lacrimal fluid reaction (acidic hydrolysis).
Respiratory Engineering Control First: Fume Hood.If hood is unavailable: Half-face respirator with P100/OV Cartridges P100 filters stop the particulate (powder); Organic Vapor (OV) charcoal layers adsorb any sublimated vapors.
Body Tyvek® Lab Coat (or equivalent impervious material) + Closed-toe leather/composite shoes.Cotton lab coats absorb liquids and hold them against the skin. Impervious materials shed spills.

Operational Protocols: Step-by-Step

Phase A: Weighing & Transfer (Highest Risk)

Context: The static charge of dry organic solids often causes "jumping" during spatula transfer, leading to invisible aerosol clouds.

  • Preparation: Place the balance inside the fume hood. If vibration is an issue, use a marble balance table or a static-dissipative weighing funnel.

  • Static Neutralization: Use an ionizing gun or anti-static brush on the weighing boat before adding the compound.

  • The "Drop" Technique: Do not pour from the stock bottle. Use a long-handled micro-spatula. Transfer small amounts deep into the weighing vessel to minimize air disturbance.

  • Solubilization: Add solvent (e.g., DMSO, DCM) to the solid immediately after weighing. Do not transport dry powder across the lab. Wet solids are safe solids.

Phase B: Reaction Monitoring & Cleanup
  • Double-Glove Check: Inspect outer gloves for yellowing or discoloration every 30 minutes. Change immediately if noted.

  • Quenching: If the reaction uses reactive reagents, quench carefully. Ensure the aldehyde has been consumed or protected before removing from the hood.

  • Decontamination: Wipe all surfaces (balance, hood sash) with a 10% bleach solution or a specific aldehyde neutralizer (like dilute sodium bisulfite) to break down trace residues.

Emergency Response Logic

Exposure Scenarios[3][4][5]
  • Skin Contact:

    • Peel: Remove contaminated gloves/clothing immediately.

    • Wash: Flush with soap and water for 15 minutes.[3][4] Do not use organic solvents (ethanol/acetone) to clean skin; they increase permeability and drag the toxin deeper into the dermis.

  • Eye Contact:

    • Flush: Use emergency eyewash for 15 minutes.[2][3] Hold eyelids open.

    • Seek: Medical attention immediately. Aldehydes can cause delayed corneal opacification.

Spill Management (Dry Powder)
  • Isolate: Evacuate the immediate 3-meter radius.

  • PPE Up: Don respiratory protection (P100/OV).

  • Cover: Gently cover the spill with a solvent-dampened pad (to prevent dust) or use a specialized dry chemical vacuum (HEPA).

  • Neutralize: Wipe area with dilute aqueous sodium bisulfite.

Visualizing the Safety Workflow

The following diagram illustrates the decision logic for handling this compound, ensuring no step is missed.

SafetyProtocol Start Start: Handling 2,5,6-Trimethoxynicotinaldehyde RiskAssess 1. Hazard Assessment (Aldehyde + Pyridine Risk) Start->RiskAssess EngineeringCheck Is Fume Hood Available? RiskAssess->EngineeringCheck HoodYes Proceed in Hood (Sash at safe height) EngineeringCheck->HoodYes Yes HoodNo STOP WORK Require P100/OV Respirator EngineeringCheck->HoodNo No PPE_Donning 2. Don PPE: - Nitrile Double Gloves - Splash Goggles - Lab Coat HoodYes->PPE_Donning HoodNo->PPE_Donning After equipping Weighing 3. Weighing Protocol (Use Anti-static tools) PPE_Donning->Weighing SpillCheck Spill Occurred? Weighing->SpillCheck SpillYes RACE Protocol: Isolate -> P100 Mask -> Damp Wipe SpillCheck->SpillYes Yes SpillNo Continue SpillCheck->SpillNo No Disposal 5. Disposal Segregate from Oxidizers SpillYes->Disposal Solubilization 4. Solubilize Immediately (Wet solid = Safe solid) SpillNo->Solubilization Solubilization->Disposal

Caption: Operational decision tree for handling pyridine-aldehyde derivatives, prioritizing engineering controls and spill containment.

Disposal & Waste Management

Do not treat this as general organic waste.

  • Segregation: Keep separate from strong oxidizers (peroxides, nitric acid) to prevent exothermic oxidation of the aldehyde.

  • Labeling: Clearly tag as "Toxic Organic - Pyridine Derivative."

  • Container: High-Density Polyethylene (HDPE) or Glass. Avoid metal containers if acidic byproducts are possible.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • PubChem. (n.d.). Pyridine-4-carboxaldehyde Safety & Hazards.[1][2][3][4][5][6][7][8] National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.